DL-Mevalonolactone
Description
Properties
IUPAC Name |
4-hydroxy-4-methyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVXNLLUYHCIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964572 | |
| Record name | 4-Hydroxy-4-methyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
674-26-0 | |
| Record name | (±)-Mevalonolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=674-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mevalonolactone, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 674-26-0 | |
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| Record name | 4-Hydroxy-4-methyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-tetrahydro-4-hydroxy-4-methyl-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MEVALONOLACTONE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RJ06DC41B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of DL-Mevalonolactone in the Mevalonate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mevalonate (B85504) pathway is a critical metabolic cascade in eukaryotes and some prokaryotes, responsible for the synthesis of a diverse array of essential biomolecules from acetyl-CoA. These include sterols like cholesterol, and non-sterol isoprenoids such as dolichol, coenzyme Q10, and the prenyl groups farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are vital for maintaining cell membrane integrity, signal transduction, protein glycosylation, and cellular respiration. The pathway's rate-limiting step is the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, catalyzed by HMG-CoA reductase (HMGCR). This enzyme is the pharmacological target of statins, a widely used class of cholesterol-lowering drugs. DL-Mevalonolactone, the delta-lactone form of mevalonic acid, serves as a direct precursor to mevalonate and plays a crucial role in both fundamental research and therapeutic development by allowing for the bypass of HMGCR. This guide provides an in-depth technical overview of the role of this compound in the mevalonate pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Role of this compound in the Mevalonate Pathway
This compound is a cell-permeable prodrug of mevalonic acid. Once inside the cell, it is hydrolyzed to mevalonic acid, which then enters the mevalonate pathway downstream of the HMG-CoA reductase-catalyzed step. This characteristic makes this compound an invaluable tool for researchers studying the downstream effects of the mevalonate pathway independent of HMGCR activity.
Its primary roles in research and therapeutic contexts include:
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Bypassing Statin-Induced Inhibition: Statins competitively inhibit HMG-CoA reductase, leading to a depletion of mevalonate and its downstream products. Supplementation with this compound replenishes the mevalonate pool, allowing for the synthesis of essential isoprenoids and cholesterol, thereby "rescuing" cells from the effects of statin treatment. This is crucial for elucidating the specific consequences of depleting individual downstream products of the pathway.[1][2]
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Investigating Statin-Induced Myopathy: The muscle-related side effects of statins are a significant clinical concern. This compound is used in preclinical models to investigate the mechanisms of statin-induced myopathy and to test its potential as a therapeutic agent to alleviate these symptoms.[3][4]
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Studying Mevalonate Kinase Deficiency: Mevalonate kinase deficiency (MKD) is a rare genetic disorder characterized by a deficiency in the enzyme that phosphorylates mevalonate. In research models of MKD, this compound can be used to provide the substrate for the deficient enzyme and to study the downstream metabolic consequences.
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Elucidating the Roles of Isoprenoids: By providing a direct source of mevalonate, this compound facilitates studies on the roles of specific isoprenoids in cellular processes such as protein prenylation, which is critical for the function of small GTPases like Ras and Rho.[5]
Quantitative Data
The following tables summarize quantitative data from various studies on the experimental use of this compound.
Table 1: In Vitro Effects of this compound on Cell Viability and Pathway Rescue
| Cell Line | Statin Treatment | This compound (MVL) Concentration | Duration | Effect | Citation(s) |
| HepG2 human hepatoma cells | 10 µM Fluvastatin, Simvastatin (B1681759), or Lovastatin | 250 µM | 72 h | Rescued statin-induced reduction in cell viability. | |
| +SA mammary tumor cells | 8 µM Simvastatin | 2 µM | Not specified | Reversed the inhibition of cell growth and isoprenylation of Rap1A and Rab6. | |
| Jurkat cells | Not specified (statin-induced effects) | Not specified | 72 h | Completely rescued statin-induced effects on cell size and proliferation. | |
| H4-II-E-C3 hepatoma cells | Mevinolin (1 µg/ml) | 4 mM | 24 h | Repressed sterol synthesis and HMG-CoA reductase levels. |
Table 2: In Vivo Effects of this compound
| Animal Model | Condition | This compound (MVL) Dosage | Administration Route | Duration | Effect | Citation(s) |
| Mice | Statin-induced myopathy (Cerivastatin or Simvastatin) | 200 mg/kg | Oral | 14 days | Improved muscle strength and endurance. | |
| Human Patient | HMGCR mutation-induced limb-girdle muscular dystrophy | Not specified | Oral | Over 1 year | Improved muscle strength and respiratory function. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
HMG-CoA Reductase Activity Assay
This protocol is adapted from commercially available colorimetric assay kits and is used to measure the activity of HMG-CoA reductase.
Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase as it converts HMG-CoA to mevalonate.
Materials:
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96-well clear flat-bottom plate
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Microplate reader capable of kinetic measurement at 340 nm and 37°C
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HMG-CoA Reductase Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8)
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NADPH solution
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HMG-CoA solution
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Purified HMG-CoA reductase or cell/tissue lysate containing the enzyme
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Test inhibitors (e.g., statins) or activators
-
This compound (for rescue experiments)
Procedure:
-
Reagent Preparation: Prepare working solutions of NADPH and HMG-CoA in assay buffer. Keep all reagents on ice.
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Sample Preparation:
-
For enzyme activity measurement, add the enzyme sample (e.g., purified enzyme or lysate) to the wells.
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For inhibitor screening, pre-incubate the enzyme with the test inhibitor for a specified time.
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For a positive control, use a known amount of active HMG-CoA reductase.
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For a negative control (background), use assay buffer without the enzyme.
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Reaction Initiation: Start the reaction by adding the HMG-CoA substrate to all wells.
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Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm kinetically at 37°C for 10-30 minutes, taking readings every 1-2 minutes.
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Calculation: Determine the rate of NADPH consumption (decrease in A340) in the linear range of the reaction. Enzyme activity is typically expressed as nmol of NADPH consumed per minute per mg of protein.
Cell Culture and this compound Supplementation
This protocol outlines a general procedure for treating cultured cells with statins and/or this compound.
Materials:
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Mammalian cell line of interest (e.g., HepG2, U87)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Statins (e.g., simvastatin, atorvastatin) dissolved in a suitable solvent (e.g., DMSO)
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This compound dissolved in cell culture medium or water.
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96-well or other multi-well plates for cell culture
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Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours.
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Treatment Preparation: Prepare fresh solutions of statins and this compound at the desired concentrations in complete culture medium.
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Cell Treatment:
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Statin Treatment: Remove the old medium and add the medium containing the desired concentration of the statin.
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This compound Rescue: Co-treat cells with the statin and this compound.
-
Control Groups: Include a vehicle control (e.g., DMSO) and a this compound-only control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
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Downstream Analysis: After incubation, cells can be harvested for various analyses, such as cell viability assays, protein expression analysis (Western blot), or measurement of pathway intermediates.
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess cell viability after treatment with cytotoxic or cytostatic agents.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
Materials:
-
Cells cultured and treated as described in the protocol above
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or acidified isopropanol)
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Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
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Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
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Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete dissolution.
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Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Mandatory Visualizations
The following diagrams illustrate the mevalonate pathway and a typical experimental workflow involving this compound.
Caption: The Mevalonate Pathway and the entry point of this compound.
Caption: Experimental workflow for a statin rescue experiment using this compound.
Conclusion
This compound is an indispensable tool for researchers in the fields of metabolism, cancer biology, and pharmacology. Its ability to serve as a cell-permeable precursor of mevalonate allows for the specific investigation of the downstream branches of the mevalonate pathway, independent of the highly regulated HMG-CoA reductase enzyme. This has been particularly instrumental in advancing our understanding of the pleiotropic effects of statins, the pathophysiology of statin-induced myopathy, and the intricate roles of isoprenoids in cellular function. The quantitative data and experimental protocols provided in this guide offer a solid foundation for designing and executing robust experiments to further unravel the complexities of the mevalonate pathway and its implications in health and disease.
References
- 1. Suppression in mevalonate synthesis mediates antitumor effects of combined statin and gamma-tocotrienol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of simvastatin on cell viability and proinflammatory pathways in lung adenocarcinoma cells exposed to hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patientworthy.com [patientworthy.com]
- 4. Limb girdle muscular disease caused by HMGCR mutation and statin myopathy treatable with mevalonolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Mechanism of Action of DL-Mevalonolactone
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
DL-Mevalonolactone is the lactone prodrug of mevalonic acid, a pivotal intermediate in the mevalonate (B85504) (MVA) pathway.[1][2] Its primary mechanism of action is to replenish the cellular pool of mevalonic acid, thereby bypassing the rate-limiting enzyme HMG-CoA reductase (HMGCR).[3][4] This activity allows it to restore the synthesis of essential downstream products, including cholesterol and non-sterol isoprenoids, even in the presence of HMGCR inhibitors like statins.[1] Isoprenoid intermediates, specifically farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are critical for the post-translational prenylation of small GTPases such as Ras and Rho, which govern a multitude of signaling pathways controlling cell growth, differentiation, and survival. At high concentrations, this compound has been observed to induce mitochondrial dysfunction, oxidative stress, and inflammatory responses. This dual nature—a rescue agent for statin-induced myopathy at physiological replacement doses and a modulator of mitochondrial function at pharmacological doses—makes it a compound of significant interest in both therapeutic development and basic research.
Core Mechanism of Action: Replenishing the Mevalonate Pathway
This compound is readily hydrolyzed in cells to form (R)-mevalonate, the biologically active enantiomer. This conversion circumvents the HMG-CoA reductase (HMGCR) enzyme, the primary regulatory point of the mevalonate pathway and the target of statin drugs. By providing a direct source of mevalonate, this compound restores the pathway's ability to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the fundamental building blocks for all isoprenoids, which are broadly classified into two main branches:
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Sterol Branch: Leads to the synthesis of cholesterol, a vital component for maintaining cell membrane integrity and a precursor for steroid hormones and bile acids.
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Non-Sterol Branch: Produces essential molecules such as dolichol (for protein glycosylation), the side chain of ubiquinone (Coenzyme Q10, crucial for the electron transport chain), and the isoprenoid lipids FPP and GGPP.
The regulation of HMGCR is tightly controlled through a feedback mechanism involving sterols and non-sterol isoprenoids, which modulate the transcription, translation, and degradation of the enzyme. By bypassing this enzyme, this compound provides a tool to uncouple the study of downstream mevalonate metabolism from HMGCR regulation.
Role in Protein Prenylation and Cellular Signaling
A critical function of the mevalonate pathway is the synthesis of FPP and GGPP for protein prenylation. This post-translational modification involves the covalent attachment of these isoprenoid lipids to cysteine residues within a C-terminal "CAAX" motif of target proteins. The addition of the hydrophobic isoprenoid anchors these proteins to cellular membranes, which is essential for their proper localization and function.
Key protein families that undergo prenylation include:
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Ras Superfamily GTPases (e.g., Ras, Rho, Rab): These are molecular switches that cycle between active (GTP-bound) and inactive (GDP-bound) states. Prenylation is indispensable for their function in signal transduction pathways that regulate cell proliferation (MAPK pathway), cytoskeleton organization (Rho-ROCK pathway), and vesicular transport (Rab proteins).
-
Nuclear Lamins: These proteins are involved in maintaining the structural integrity of the nuclear envelope.
By restoring FPP and GGPP levels, this compound can reverse the functional inhibition of these signaling proteins caused by statins, which has been demonstrated to be a key mechanism in treating certain statin-induced myopathies.
Effects on Mitochondrial Function and Oxidative Stress
While this compound is primarily a precursor for the MVA pathway, studies have shown that at high concentrations (in the millimolar range), it can exert direct effects on mitochondria and induce cellular stress. These effects are particularly relevant in the context of mevalonic aciduria, a metabolic disorder characterized by mevalonate kinase deficiency and the accumulation of mevalonic acid.
Observed effects include:
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Mitochondrial Swelling and Depolarization: this compound can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to swelling, a decrease in mitochondrial membrane potential (MMP), and release of pro-apoptotic factors.
-
Oxidative Stress: Treatment with high doses of this compound has been shown to increase the production of reactive oxygen species (ROS) and upregulate the expression of oxidative stress response genes like Superoxide Dismutase 2 (SOD2) and Heme Oxygenase 1 (HemeOX).
-
Inflammation: Increased expression of inflammatory cytokines such as Interleukin-1 beta (IL1B) has been observed following treatment.
These findings suggest that while restoring isoprenoid synthesis is the primary mechanism at lower, more physiological concentrations, cellular overload of mevalonate can be detrimental, leading to mitochondrial distress and a pro-inflammatory state.
Quantitative Data Summary
The biological effects of this compound are highly dependent on the concentration and experimental system used. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Cellular Effects of this compound
| Cell Line | Concentration | Treatment Duration | Observed Effect | Citation(s) |
|---|---|---|---|---|
| U-87 MG (Human Glioblastoma) | 0.1 - 1 mM | 72 h | Increased expression of SOD2, HemeOX, and IL1B; mitochondrial membrane depolarization; increased ROS. | |
| Rat Brain Mitochondria | 1 - 2 mM | N/A | Promoted lipid peroxidation; inhibited aconitase activity; induced mitochondrial swelling and depolarization. | |
| L6 Myotubes | Not specified | N/A | Reversed simvastatin-induced decreases in glucose uptake. |
| H4-II-E-C3 Hepatoma Cells | 4 mM | N/A | Repressed sterol synthesis and HMGCR levels. | |
Table 2: In Vivo Effects of this compound
| Animal Model | Dosage | Administration Route | Duration | Observed Effect | Citation(s) |
|---|---|---|---|---|---|
| C57BL/6 Mice (Statin-induced myopathy) | 200 mg/kg | Oral (p.o.) | 14 days | Increased muscle strength and endurance. |
| C57BL/6 Mice (Toxicity study) | 2 g/kg | Oral (p.o.) | 7 days | No observed toxicity. | |
Table 3: Effects of Mevalonate Pathway Inhibition
| Cell Line | Inhibitor | Concentration | Duration | Observed Effect on HMGCR Activity | Citation(s) |
|---|
| HGT-1 Gastric Cancer Cells | Lovastatin | 12.5 µM | 36 h | Activity reduced from 18 ± 2 pmol/min/mg to undetectable levels. | |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the effects of this compound.
In Vitro Analysis of Oxidative Stress and Inflammation
-
Objective: To determine the effect of this compound on genes related to oxidative stress and inflammation.
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Cell Culture: Human glioblastoma U-87 MG cells are cultured in standard medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
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Treatment: Cells are seeded and allowed to adhere. The medium is then replaced with fresh medium containing this compound at concentrations ranging from 0.1 mM to 1 mM or a vehicle control. Cells are incubated for a period of up to 72 hours.
-
Analysis (Real-Time qPCR):
-
RNA Extraction: Total RNA is extracted from cells using a commercial kit (e.g., TRIzol reagent or column-based kits).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
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qPCR: The relative expression of target genes (e.g., SOD2, HemeOX, IL1B) is quantified using a qPCR system with SYBR Green or TaqMan probes. Gene expression levels are normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
-
Reference:
In Vivo Analysis of Efficacy Against Statin-Induced Myopathy
-
Objective: To assess the ability of this compound to rescue muscle function in a mouse model of statin-induced myopathy.
-
Animal Model: C57BL/6 mice are used. Myopathy is induced by administration of a statin (e.g., simvastatin (B1681759) or cerivastatin).
-
Treatment: A treatment group receives this compound (e.g., 200 mg/kg) via oral gavage daily for 14 days. A control group receives the vehicle.
-
Functional Assessment:
-
Hanging Wire Test: Muscle endurance is measured by timing how long a mouse can hang from a wire grid.
-
Grip Strength Test: Forelimb muscle strength is quantified using a grip strength meter.
-
-
Data Analysis: The performance of the this compound-treated group is compared to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Reference:
Mitochondrial Function Assays
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Objective: To measure the direct effects of this compound on isolated mitochondria.
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Mitochondria Isolation: Mitochondria are isolated from fresh rat brain tissue by differential centrifugation.
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Assays:
-
Mitochondrial Swelling: Assessed by measuring the decrease in light absorbance at 540 nm in a suspension of mitochondria after the addition of this compound (1-2 mM) and a Ca²⁺ challenge.
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Mitochondrial Membrane Potential (MMP): Measured fluorometrically using a potential-sensitive dye such as Safranin O or Rhodamine 123. A decrease in fluorescence indicates depolarization.
-
Aconitase Activity: The activity of this mitochondrial enzyme, which is sensitive to oxidative damage, is measured spectrophotometrically by monitoring the formation of cis-aconitate from isocitrate.
-
-
Reference:
Conclusion
This compound serves as a valuable research tool and potential therapeutic agent due to its direct entry into the mevalonate pathway, bypassing HMGCR. Its core mechanism involves the restoration of isoprenoid and cholesterol synthesis, which is critical for protein prenylation, membrane integrity, and downstream cellular signaling. This action forms the basis of its efficacy in counteracting statin-induced myopathy. However, it is crucial for researchers and drug developers to recognize its dose-dependent effects, as supra-physiological concentrations can lead to mitochondrial toxicity and cellular stress. A thorough understanding of this dual mechanism is essential for its application in modulating cellular processes in both health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mevalonic acid - Wikipedia [en.wikipedia.org]
- 3. Role of mevalonate in regulation of cholesterol synthesis and 3-hydroxy-3-methylglutaryl coenzyme A reductase in cultured cells and their cytoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.libretexts.org [med.libretexts.org]
The Mevalonate Pathway: A Technical Guide to Isoprenoid and Cholesterol Synthesis from DL-Mevalonolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mevalonate (B85504) (MVA) pathway is a fundamental metabolic cascade in eukaryotes and some prokaryotes, responsible for the biosynthesis of a vast array of essential biomolecules, including isoprenoids and cholesterol. DL-Mevalonolactone, the stable lactone form of mevalonic acid, serves as a key precursor, readily convertible to mevalonate, which fuels this critical pathway. This technical guide provides an in-depth exploration of the enzymatic conversions, regulatory mechanisms, and experimental methodologies central to understanding the role of this compound in the synthesis of isoprenoids and cholesterol. The intricate regulation of this pathway makes it a significant target for therapeutic intervention in various diseases, including hypercholesterolemia and cancer.
The Mevalonate Pathway: From this compound to Isoprenoid Building Blocks
This compound is hydrolyzed to mevalonate, which then enters a series of enzymatic reactions in the cytoplasm to produce the fundamental five-carbon isoprenoid units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
Pathway Overview
The initial steps of the mevalonate pathway leading to IPP and DMAPP are outlined below:
-
Mevalonate Phosphorylation: Mevalonate is sequentially phosphorylated by mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK), consuming two molecules of ATP to form mevalonate-5-pyrophosphate.
-
Decarboxylation: Mevalonate-5-pyrophosphate is then decarboxylated by mevalonate-5-pyrophosphate decarboxylase (MVD) to yield isopentenyl pyrophosphate (IPP).
-
Isomerization: IPP is reversibly isomerized to DMAPP by isopentenyl pyrophosphate isomerase (IDI).
dot
Synthesis of Isoprenoids and Cholesterol
IPP and DMAPP are the universal precursors for the synthesis of a wide range of isoprenoids through sequential head-to-tail condensations.
Elongation to Farnesyl Pyrophosphate (FPP)
DMAPP serves as the initial primer for the elongation reactions. Geranyl pyrophosphate (GPP) synthase and farnesyl pyrophosphate (FPP) synthase catalyze the following reactions:
-
DMAPP + IPP → Geranyl Pyrophosphate (GPP) (C10)
-
GPP + IPP → Farnesyl Pyrophosphate (FPP) (C15)
FPP is a critical branch-point metabolite, serving as a precursor for both sterol (cholesterol) and non-sterol isoprenoids.
Cholesterol Biosynthesis from FPP
The synthesis of cholesterol from FPP is a multi-step process that occurs primarily in the endoplasmic reticulum.
-
Squalene (B77637) Synthesis: Two molecules of FPP are condensed in a head-to-head fashion by squalene synthase (farnesyl-diphosphate farnesyltransferase 1) to form squalene (C30), a linear hydrocarbon. This is the first committed step in cholesterol biosynthesis.[1]
-
Squalene Cyclization: Squalene is then oxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase. This intermediate is subsequently cyclized by lanosterol (B1674476) synthase to form lanosterol, the first sterol in the pathway.[2]
-
Lanosterol to Cholesterol: The conversion of lanosterol to cholesterol involves a complex series of approximately 19 enzymatic reactions.[3] These reactions include the removal of three methyl groups, the reduction of a double bond in the side chain, and the migration of a double bond in the steroid nucleus.[2][4]
dot
Quantitative Data on the Mevalonate Pathway
The efficiency and rate of the mevalonate pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates.
Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters for key enzymes in the mevalonate pathway.
| Enzyme | Substrate(s) | Km | Vmax / kcat | Organism/Source | Reference(s) |
| HMG-CoA Reductase | HMG-CoA | 2-10 µM | - | Mammalian | |
| NADPH | 28.9 ± 5.1 μM | 6.85 ± 0.3 s⁻¹ | S. paucimobilis | ||
| Farnesyl Pyrophosphate Synthase | IPP | 0.6 µM | - | - | |
| GPP | 0.7 µM | 38/min (kcat) | - | ||
| Squalene Synthase | Farnesyl Diphosphate | 5.25 µM | 1,428.56 nmol min⁻¹mg⁻¹ | T. cruzi | |
| NADPH | 23.34 µM | - | T. cruzi | ||
| Lanosterol Δ24-reductase | 5α-cholesta-7,24-dien-3β-ol | - | 18-fold higher kcat than lanosterol | Rat liver microsomes |
Note: Kinetic parameters can vary significantly depending on the experimental conditions, enzyme source, and purity.
Metabolic Flux Analysis
Metabolic flux analysis (MFA) using stable isotopes like 13C provides a quantitative understanding of the flow of metabolites through the pathway.
| Condition | Pathway Flux | Organism/Cell Line | Reference(s) |
| Engineered E. coli | Mevalonate production: 1.84 mmol/gDCW/h | E. coli | |
| Profibrotic macrophages | Increased flux through the nonsterol mevalonate pathway | Murine macrophages |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the mevalonate pathway.
HMG-CoA Reductase Activity Assay (Colorimetric)
This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
-
HMG-CoA Reductase Assay Buffer
-
HMG-CoA Reductase (purified enzyme or cell lysate)
-
HMG-CoA solution
-
NADPH solution
-
Inhibitor (e.g., Atorvastatin) (optional)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Warm the assay buffer to 37°C.
-
Sample Preparation:
-
For enzyme activity measurement, add 0.5-15 mU of HMG-CoA reductase to the wells.
-
For inhibitor screening, add the test inhibitor and a constant amount of enzyme.
-
Include a positive control (enzyme without inhibitor) and a reagent background control (assay buffer without enzyme).
-
Adjust the final volume in each well to 10 µl with the assay buffer.
-
-
Reaction Mix Preparation: Prepare a master mix containing HMG-CoA Reductase Assay Buffer, NADPH solution, and HMG-CoA solution.
-
Assay:
-
Add 190 µl of the Reaction Mix to each well.
-
Immediately start measuring the absorbance at 340 nm in kinetic mode at 37°C for 10-30 minutes, taking readings every 1-2 minutes.
-
-
Calculation:
-
Determine the rate of NADPH consumption (decrease in A340) from the linear portion of the curve.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹).
-
dot
Quantification of Isoprenoids and Cholesterol by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of sterols and other isoprenoids.
Materials:
-
Gas chromatograph coupled to a mass spectrometer
-
Appropriate GC column (e.g., Rxi®-5 ms)
-
Solvents (e.g., hexane, methanol, chloroform)
-
Internal standards (e.g., epicoprostanol (B1214048) for cholesterol)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
Procedure:
-
Sample Preparation (Lipid Extraction):
-
Homogenize tissue or cell samples.
-
Perform a liquid-liquid extraction using a solvent system like chloroform/methanol (e.g., Folch or Bligh-Dyer method).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
Saponification (for total sterol analysis):
-
Resuspend the lipid extract in ethanolic potassium hydroxide (B78521) and heat to hydrolyze sterol esters.
-
Re-extract the non-saponifiable lipids with hexane.
-
-
Derivatization:
-
Evaporate the solvent and add a derivatizing agent (e.g., BSTFA) to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.
-
Heat the sample to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature program to separate the different sterols.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for high sensitivity and specificity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the analytes and the internal standard.
-
Calculate the concentration of each sterol in the sample based on the peak area ratios relative to the internal standard.
-
dot
References
What are the key biochemical properties of DL-Mevalonolactone for research?
An In-depth Technical Guide to the Biochemical Properties of DL-Mevalonolactone for Research
Introduction
This compound (CAS 674-26-0) is a pivotal molecule in biochemical research, serving as the stable, synthetic precursor to mevalonic acid (MVA).[1] In aqueous and biological systems, the lactone ring readily hydrolyzes to form mevalonate (B85504), the conjugate base of MVA.[1][2] Mevalonate is the central intermediate in the mevalonate pathway, an essential metabolic route in eukaryotes, archaea, and some bacteria responsible for the biosynthesis of a vast array of critical biomolecules, including cholesterol, steroid hormones, and non-sterol isoprenoids.[3][4]
This guide provides a comprehensive overview of the key biochemical properties of this compound, its role in cellular signaling, and its applications in research and drug development. It is intended for researchers, scientists, and professionals in the field who utilize this compound to investigate cellular metabolism, signal transduction, and the pathophysiology of various diseases.
Physicochemical and Handling Properties
This compound is a hygroscopic, pale yellow oil at room temperature. Its physicochemical properties are crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Citation(s) |
| Chemical Formula | C₆H₁₀O₃ | |
| Molecular Weight | 130.14 g/mol | |
| CAS Number | 674-26-0 | |
| Appearance | A neat oil; Pale Yellow Oil | |
| Boiling Point | 145-150 °C at 5 mm Hg | |
| Flash Point | > 110 °C | |
| Solubility | DMSO: ~10 mg/mLDMF: ~10 mg/mLEthanol: ~20 mg/mLPBS (pH 7.2): ~0.5 mg/mLWater: Soluble (1,000,000 mg/L at 25°C est.) | |
| Storage and Stability | Store at -20°C. The compound is stable for ≥ 4 years when stored properly. It is hygroscopic. Aqueous solutions are not recommended for storage for more than one day. |
The Mevalonate Pathway: A Central Metabolic Hub
This compound serves as a direct precursor to mevalonate, allowing researchers to bypass the initial, rate-limiting steps of the mevalonate pathway. This pathway begins with Acetyl-CoA and proceeds through a series of enzymatic reactions to produce two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These molecules are the fundamental units for all isoprenoids.
The pathway's key steps include the conversion of Acetyl-CoA to HMG-CoA, which is then reduced to mevalonate by HMG-CoA reductase (HMGCR). This is the primary regulatory point and the target of statin drugs. Mevalonate is subsequently phosphorylated and decarboxylated to yield IPP, which can be isomerized to DMAPP.
Role in Cellular Signaling and Regulation
The mevalonate pathway is intrinsically linked to cellular signaling, primarily through the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids serve as lipid anchors for the post-translational modification of small GTPases like Ras and Rho, a process known as prenylation. Prenylation is essential for the proper membrane localization and function of these proteins, which are critical regulators of cell growth, proliferation, differentiation, and survival. Dysregulation of the mevalonate pathway and protein prenylation is implicated in numerous cancers.
Key Research Applications and Experimental Protocols
This compound is an invaluable tool for elucidating the roles of the mevalonate pathway in health and disease.
Statin Rescue Experiments
Statins inhibit HMGCR, depleting the cell of all downstream mevalonate products. To confirm that an observed effect of a statin is due to pathway inhibition, researchers perform "rescue" experiments by co-administering this compound. This replenishes mevalonate pools, and if the statin's effect is reversed, it confirms the mechanism is on-target. For example, this compound reverses the decrease in glucose uptake induced by simvastatin (B1681759) in L6 myotubes.
Cancer Biology
Many cancers exhibit an upregulated mevalonate pathway to support rapid proliferation and metastasis. This compound is used to study the dependency of cancer cells on specific downstream products and to investigate the mechanisms of oncogenic signaling pathways (e.g., Ras, Rho, YAP/TAZ) that are regulated by prenylation.
Mitochondrial Function and Metabolic Disease
High concentrations of mevalonolactone (B1676541) can impact mitochondrial function. Studies have shown it can induce depolarization of the mitochondrial membrane, decrease NAD(P)H content, and induce mitochondrial swelling, particularly in brain mitochondria. These findings are relevant to understanding the pathophysiology of mevalonic aciduria, a metabolic disorder caused by a deficiency in mevalonate kinase.
Experimental Protocols
Protocol 1: Preparation of Mevalonate from this compound
This compound must be hydrolyzed to its biologically active open-acid form, mevalonate, for use in most biological assays. This is achieved by alkaline hydrolysis.
Materials:
-
This compound (neat oil)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), e.g., 2M stock solution
-
Sterile, purified water
-
pH meter
-
Sterile tubes
-
Incubator or water bath at 37°C
Methodology:
-
Prepare a stock solution of this compound in sterile water.
-
For hydrolysis, add a molar excess of a strong base. A common starting point is to mix the mevalonolactone solution with an equal volume of 2M KOH. A final ratio of 1:1.05 (lactone to base) has been suggested.
-
Incubate the mixture at 37°C for 30-60 minutes to ensure complete hydrolysis of the lactone ring.
-
After incubation, neutralize the solution to the desired pH (typically 7.2-7.4 for cell culture media) using sterile HCl.
-
Sterile-filter the final mevalonate solution using a 0.22 µm filter before adding it to cell cultures.
-
Note: The prepared mevalonate solution should be used fresh, as it can revert to the lactone form. Storage of aqueous solutions for more than a day is not recommended.
Protocol 2: Statin Rescue Experiment in Cell Culture
This workflow is designed to determine if the effects of a statin on cell proliferation are mediated by the mevalonate pathway.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
Statin (e.g., Lovastatin, Simvastatin)
-
Prepared, sterile-filtered mevalonate solution (from Protocol 1)
-
Multi-well plates for cell culture
-
Reagents for a proliferation assay (e.g., CCK-8, MTT)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Treatment Groups: Prepare media for the following four treatment groups:
-
Vehicle Control: Medium with the solvent used for the statin and mevalonate (e.g., DMSO, water).
-
Statin Only: Medium containing the statin at a pre-determined effective concentration (e.g., 1-10 µM Lovastatin).
-
Statin + Mevalonate: Medium containing the statin plus a rescue concentration of mevalonate (e.g., 100 µM - 1 mM).
-
Mevalonate Only: Medium containing only the mevalonate solution to control for any independent effects.
-
-
Incubation: Replace the overnight medium with the treatment media and incubate the cells for 48-72 hours.
-
Analysis: Assess cell proliferation using a standard assay. The expected outcome is that the "Statin Only" group shows reduced proliferation compared to the control, while the "Statin + Mevalonate" group shows proliferation restored to near-control levels.
Summary of In Vitro and In Vivo Concentrations
| Application Context | Organism/Cell Type | Concentration / Dosage | Observed Effect | Citation(s) |
| In Vitro (Inflammation) | Human cell lines | 0.1 - 1 mM | Induces IL1B expression, oxidative stress, and mitochondrial membrane depolarization. | |
| In Vitro (Mitochondria) | Rat Brain | 1 - 2 mM | Promotes peroxidation and inhibits aconitase activity. | |
| In Vivo (Myopathy) | C57BL/6 Mice | 200 mg/kg, p.o. for 14 days | Efficacious against statin-induced myopathy. | |
| In Vivo (Toxicity) | C57BL/6 Mice | 2 g/kg, p.o. for 7 days | Showed no toxicity at this high dose. |
Conclusion
This compound is a cornerstone compound for life sciences research. Its direct conversion to mevalonate provides an indispensable tool for probing the complex mevalonate pathway, bypassing its main regulatory enzyme. This allows for precise investigation into the roles of isoprenoid biosynthesis in a multitude of cellular processes, from cholesterol homeostasis to the regulation of oncogenic signaling. A thorough understanding of its biochemical properties, handling requirements, and experimental applications is essential for its effective use in advancing our knowledge of cell biology, oncology, and metabolic disease.
References
The Impact of DL-Mevalonolactone on Mitochondrial Function and Bioenergetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the effects of DL-Mevalonolactone (MVAL), the lactone form of mevalonic acid, on mitochondrial function and cellular bioenergetics. MVAL is a key intermediate in the mevalonate (B85504) pathway, which is fundamental for the synthesis of cholesterol and a variety of non-sterol isoprenoids essential for cellular processes. Dysregulation of the mevalonate pathway, either through genetic defects such as Mevalonate Kinase Deficiency (MKD) or pharmacological inhibition, can lead to the accumulation of MVAL. Emerging evidence indicates that elevated levels of MVAL can directly impact mitochondrial health, leading to mitochondrial dysfunction, oxidative stress, and the induction of cell death pathways. This guide summarizes the current understanding of MVAL-induced mitochondrial impairment, presenting quantitative data from key studies, detailed experimental protocols for assessing mitochondrial function in the context of MVAL exposure, and visual representations of the implicated signaling pathways.
Introduction: The Mevalonate Pathway and Mitochondrial Crosstalk
The mevalonate pathway is a critical metabolic cascade that produces isoprenoids, a diverse class of molecules vital for numerous cellular functions.[1] These include the synthesis of cholesterol, coenzyme Q10 (CoQ10), dolichol, and the prenylation of proteins.[2] The pathway begins with the conversion of HMG-CoA to mevalonate by HMG-CoA reductase, the rate-limiting enzyme and the target of statin drugs.[1][3] Mevalonate is then phosphorylated by mevalonate kinase.[3]
Mitochondria, the primary sites of cellular energy production, are intricately linked to the mevalonate pathway. Notably, CoQ10, a product of this pathway, is an essential electron carrier in the mitochondrial electron transport chain (ETC). Furthermore, protein prenylation is crucial for the function of small GTPases that regulate mitochondrial dynamics, including fission and fusion, and mitophagy.
Disruptions in the mevalonate pathway, such as those seen in the genetic disorder Mevalonate Kinase Deficiency (MKD), lead to a build-up of mevalonic acid, which exists in equilibrium with its lactone form, this compound. This accumulation has been shown to exert direct toxic effects on mitochondria, contributing to the pathophysiology of MKD.
Quantitative Impact of this compound on Mitochondrial Parameters
Several studies have quantified the detrimental effects of this compound on key mitochondrial functions. The following tables summarize these findings, providing a clear comparison of the observed effects across different experimental models.
| Parameter | Cell Line/Model | MVAL Concentration | Treatment Duration | Observed Effect | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | Human Glioblastoma U-87 MG cells | 0.1 mM | 24h | Decrease to 76.54 ± 17.60% of control | [Gratton et al., 2018] |
| Human Glioblastoma U-87 MG cells | 0.1 mM | 48h | Decrease to 63.01 ± 14.50% of control | [Gratton et al., 2018] | |
| Human Glioblastoma U-87 MG cells | 0.1 mM | 72h | Decrease to 75.60 ± 23.77% of control | [Gratton et al., 2018] | |
| Rat Brain Mitochondria | Not specified | In vitro | Marked decrease | [Cecatto et al., 2017] | |
| Reactive Oxygen Species (ROS) Production | Human Glioblastoma U-87 MG cells | 0.1 mM | 48h | Increase to 129.3 ± 9.17% of control | [Gratton et al., 2018] |
| Human Glioblastoma U-87 MG cells | 0.1 mM | 72h | Increase to 132.0 ± 21.21% of control | [Gratton et al., 2018] | |
| Human Glioblastoma U-87 MG cells | 1 mM | 24h | Increase to 144.7 ± 23.95% of control | [Gratton et al., 2018] | |
| Human Glioblastoma U-87 MG cells | 1 mM | 72h | Increase to 157.3 ± 7.36% of control | [Gratton et al., 2018] | |
| Mitochondrial Swelling | Rat Brain Mitochondria | Not specified | In vitro | Induced | [Cecatto et al., 2017] |
| NAD(P)H Content | Rat Brain Mitochondria | Not specified | In vitro | Marked decrease | [Cecatto et al., 2017] |
| Ca2+ Retention Capacity | Rat Brain Mitochondria | Not specified | In vitro | Markedly decreased | [Cecatto et al., 2017] |
Signaling Pathways and Mechanisms of Action
This compound-induced mitochondrial dysfunction appears to be mediated through a multi-faceted mechanism involving the induction of the mitochondrial permeability transition pore (mPTP), leading to oxidative stress and apoptosis.
The Mevalonate Pathway
The following diagram illustrates the key steps of the mevalonate pathway, highlighting the position of this compound.
This compound-Induced Mitochondrial Dysfunction
Accumulation of this compound triggers a cascade of events within the mitochondria, culminating in cellular damage. A key event is the induction of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane. Opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and osmotic swelling of the mitochondrial matrix. This process is often initiated by calcium overload and oxidative stress.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: The lipophilic cationic dye JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.
Protocol for Cultured Cells (Adherent):
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
-
Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control and a positive control for depolarization (e.g., 10 µM CCCP for 20 minutes).
-
JC-1 Staining Solution Preparation: Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Staining: Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed 1X Assay Buffer.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader. Read the fluorescence of JC-1 aggregates at Ex/Em = ~535/590 nm and JC-1 monomers at Ex/Em = ~485/530 nm.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. Normalize the results to the vehicle control.
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a profile of mitochondrial respiration and glycolysis. The Mito Stress Test sequentially injects mitochondrial inhibitors to reveal key parameters of mitochondrial function.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Treatment: Treat cells with this compound as required.
-
Assay Medium Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF DMEM or RPMI medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Cartridge Hydration and Loading: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator. Load the injection ports with mitochondrial inhibitors (e.g., oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A) at optimized concentrations.
-
Seahorse Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
Data Analysis: The Seahorse software calculates OCR and ECAR. From these measurements, key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity can be determined. Normalize the data to cell number or protein content.
Measurement of Mitochondrial Swelling
Principle: Mitochondrial swelling, often a consequence of mPTP opening, can be measured by monitoring the decrease in light absorbance (at 540 nm) of a suspension of isolated mitochondria. As mitochondria swell, they scatter less light, leading to a decrease in absorbance.
Protocol for Isolated Mitochondria:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing substrates for respiration (e.g., glutamate (B1630785) and malate) in a cuvette.
-
Baseline Measurement: Add the isolated mitochondria to the cuvette and record the baseline absorbance at 540 nm using a spectrophotometer.
-
Induction of Swelling: Add this compound to the cuvette to induce swelling. A positive control, such as a high concentration of Ca2+, can also be used.
-
Monitoring Absorbance: Continuously monitor the change in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.
-
Data Analysis: Plot the absorbance as a function of time. The rate and extent of the decrease in absorbance reflect the kinetics of mitochondrial swelling.
Determination of Mitochondrial Coenzyme Q10 Levels by HPLC
Principle: Coenzyme Q10 can be extracted from isolated mitochondria and quantified using High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from control and this compound-treated cells or tissues.
-
Extraction: Resuspend the mitochondrial pellet in an appropriate buffer and extract lipids, including CoQ10, using an organic solvent mixture (e.g., hexane (B92381) and ethanol).
-
Sample Preparation: Evaporate the organic solvent and reconstitute the lipid extract in the HPLC mobile phase.
-
HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 column. Use a mobile phase typically consisting of a mixture of methanol, ethanol, and a salt.
-
Detection: Detect CoQ10 using a UV detector at ~275 nm or an electrochemical detector.
-
Quantification: Quantify the amount of CoQ10 by comparing the peak area to that of a standard curve generated with known concentrations of CoQ10.
Conclusion and Future Directions
The accumulation of this compound represents a significant stressor to mitochondrial function, leading to a cascade of deleterious events including mitochondrial depolarization, increased oxidative stress, and the induction of permeability transition. These effects have been quantified in various experimental models and are thought to contribute to the pathology of diseases associated with mevalonate pathway dysfunction.
The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate relationship between this compound and mitochondrial bioenergetics. Future research should focus on further elucidating the precise molecular targets of MVAL within the mitochondria and exploring potential therapeutic strategies to mitigate its toxic effects. Understanding the downstream consequences of MVAL-induced mitochondrial dysfunction in different cell types will be crucial for developing targeted interventions for diseases such as Mevalonate Kinase Deficiency and potentially for understanding some of the adverse effects associated with statin therapy. The continued development of sophisticated techniques for assessing mitochondrial function will undoubtedly play a pivotal role in these future investigations.
References
- 1. Method for detecting CoQ10 incorporation in the mitochondrial respiratory chain supercomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Investigating the Link Between DL-Mevalonolactone and Cellular Oxidative Stress
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Mevalonolactone, the lactone form of mevalonic acid, is a critical intermediate in the mevalonate (B85504) pathway, a fundamental metabolic route for the synthesis of cholesterol and various non-sterol isoprenoids essential for cellular function. While vital, dysregulation of the mevalonate pathway and the accumulation of its intermediates, such as this compound, have been implicated in cellular stress responses, notably oxidative stress and inflammation. This technical guide synthesizes the current understanding of the intricate relationship between this compound and cellular oxidative stress, providing a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for investigation, and a summary of key quantitative findings. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the therapeutic and pathological implications of mevalonate pathway modulation.
Introduction
The mevalonate pathway is a highly regulated metabolic cascade that commences with the conversion of HMG-CoA to mevalonate by HMG-CoA reductase (HMGCR), the rate-limiting enzyme.[1] This pathway is not only central to cholesterol homeostasis but also produces essential non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are crucial for protein prenylation and the synthesis of coenzyme Q10 (CoQ10), an important antioxidant.[2][3]
Disruption of this pathway, either through genetic defects as seen in Mevalonate Kinase Deficiency (MKD) or through pharmacological inhibition (e.g., by statins), can lead to a shortage of downstream products and an accumulation of upstream intermediates like mevalonic acid and its lactone form, this compound.[2][4] Emerging evidence strongly suggests that this imbalance can trigger a cascade of cellular events culminating in oxidative stress, mitochondrial dysfunction, and a pro-inflammatory state. This guide delves into the molecular mechanisms underpinning these observations.
The Mevalonate Pathway and its Link to Oxidative Stress
The connection between the mevalonate pathway and oxidative stress is multifaceted. On one hand, inhibition of the pathway can deplete essential antioxidants like CoQ10, a vital component of the mitochondrial electron transport chain. On the other hand, the accumulation of mevalonolactone (B1676541) itself has been shown to be cytotoxic by inducing reactive oxygen species (ROS) production and impairing mitochondrial function.
Signaling Pathways
Prolonged exposure to this compound has been demonstrated to induce an inflammatory response and oxidative stress. A key signaling pathway implicated in this process involves the activation of caspase-1, leading to the maturation and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). The activation of caspase-1 is, in turn, regulated by the Rac1/PI3K/PKB signaling cascade. Inhibition of the mevalonate pathway can lead to the activation of the small GTPase Rac1, which then activates the PI3K/PKB pathway, culminating in caspase-1 activation and subsequent IL-1β secretion.
Below is a diagrammatic representation of this signaling pathway.
Data Presentation
The following tables summarize the quantitative data from key experimental findings on the impact of this compound on markers of oxidative stress and inflammation.
Table 1: Effect of this compound on Gene Expression in Human Glioblastoma U-87 MG Cells
| Gene | Treatment | Fold Change (vs. Control) |
| SOD2 | This compound | Increased |
| HemeOX | This compound | Increased |
| IL1B | This compound | Increased |
| Note: Specific quantitative fold-change values were not available in the reviewed literature, although a consistent increase was reported. |
Table 2: Effect of Mevalonate Pathway Blockade on Nitric Oxide Production in Murine Macrophage RAW 264.7 Cells
| Treatment | Nitric Oxide (NO) Production |
| Control | Baseline |
| LPS (Lipopolysaccharide) | Significantly Increased |
| Mevalonate Pathway Inhibitor + LPS | Potentially Altered (Specific data for this compound was not available) |
| Note: While protocols for measuring NO in RAW 264.7 cells are established, specific data for this compound treatment was not found. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound-induced cellular oxidative stress.
Cell Culture and Treatment
-
Cell Lines:
-
Human glioblastoma U-87 MG cells.
-
Murine macrophage RAW 264.7 cells.
-
Human neuroblastoma SH-SY5Y cells.
-
Murine microglial BV-2 cells.
-
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., sterile water or PBS) to prepare a stock solution. Cells are treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours) to assess its effects.
Measurement of Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to quantify intracellular ROS levels.
-
Principle: H2DCFDA is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound for the desired time.
-
Wash the cells with a buffered saline solution (e.g., HBSS).
-
Load the cells with H2DCFDA (typically 5-20 µM in buffered saline) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).
-
Assessment of Mitochondrial Membrane Potential (MMP)
The lipophilic cationic dye Tetramethylrhodamine, Methyl Ester (TMRM) is used to measure changes in MMP.
-
Principle: TMRM accumulates in the mitochondria in a potential-dependent manner. A decrease in MMP, indicative of mitochondrial dysfunction, results in a decrease in TMRM fluorescence.
-
Procedure:
-
Culture cells on glass-bottom dishes or in a 96-well plate.
-
Treat cells with this compound.
-
Incubate cells with a low concentration of TMRM (e.g., 20-100 nM) for 30-45 minutes at 37°C.
-
Wash the cells with a buffered saline solution.
-
Acquire fluorescence images using a fluorescence microscope or measure the total fluorescence intensity with a plate reader (excitation ~548 nm, emission ~573 nm).
-
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps to quantify the mRNA expression levels of target genes such as SOD2, HemeOX, and IL1B.
-
Procedure:
-
RNA Extraction: Isolate total RNA from control and this compound-treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, β-actin) and calculate the relative fold change in gene expression using the ΔΔCt method.
-
Western Blot Analysis for Protein Expression
This method is used to detect and quantify specific proteins, such as pro- and cleaved forms of caspase-1 and IL-1β.
-
Procedure:
-
Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the target proteins (e.g., anti-caspase-1, anti-IL-1β).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on cellular oxidative stress.
Conclusion
The accumulation of this compound represents a significant cellular stressor, directly contributing to the induction of oxidative stress and inflammation. The mechanisms underlying these effects are complex, involving the generation of reactive oxygen species, impairment of mitochondrial function, and the activation of pro-inflammatory signaling cascades such as the Rac1/PI3K/PKB/caspase-1 pathway. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the nuanced roles of mevalonate pathway intermediates in cellular homeostasis and disease. A deeper understanding of these processes is paramount for the development of novel therapeutic strategies targeting metabolic dysregulation in a variety of pathological conditions.
References
The Role of DL-Mevalonolactone in the Pathophysiology of Mevalonic Aciduria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mevalonic aciduria (MVA) is a rare, severe autosomal recessive inborn error of metabolism resulting from a profound deficiency of the enzyme mevalonate (B85504) kinase (MVK). This enzymatic block leads to the accumulation of mevalonic acid in bodily fluids, which exists in equilibrium with its lactone form, DL-mevalonolactone. While initially considered a disorder of cholesterol biosynthesis, emerging evidence points towards a more complex pathophysiology driven by both the deficiency of downstream isoprenoids and the direct toxicity of accumulating metabolites, particularly mevalonolactone (B1676541). This technical guide provides an in-depth exploration of the role of this compound in the pathophysiology of MVA, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical biochemical and cellular pathways.
Introduction: The Biochemical Basis of Mevalonic Aciduria
Mevalonic aciduria is the most severe phenotype of mevalonate kinase deficiency (MKD), a spectrum of disorders that also includes the milder Hyperimmunoglobulinemia D and periodic fever syndrome (HIDS).[1][2] The underlying genetic defect lies in mutations in the MVK gene, leading to a significant reduction or complete absence of mevalonate kinase activity.[3] This enzyme catalyzes the phosphorylation of mevalonic acid to 5-phosphomevalonate, a critical step in the mevalonate pathway, which is responsible for the synthesis of cholesterol and a vast array of non-sterol isoprenoids.[4]
The blockage of this pathway results in two primary pathogenic consequences:
-
Deficiency of Isoprenoids: The lack of downstream products, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), impairs essential cellular processes. These include protein prenylation, which is crucial for the function of small GTPases involved in signal transduction and membrane trafficking, and the synthesis of ubiquinone (Coenzyme Q10), dolichol, and heme A.
-
Accumulation of Mevalonic Acid and this compound: The substrate of the deficient enzyme, mevalonic acid, accumulates to high concentrations in plasma, urine, and cerebrospinal fluid. In aqueous environments, mevalonic acid is in equilibrium with its cyclic ester, this compound.
This guide will focus on the latter consequence, exploring the direct pathogenic role of this compound.
Quantitative Data in Mevalonic Aciduria
The diagnosis and monitoring of mevalonic aciduria rely on the quantification of mevalonic acid in biological fluids. The following table summarizes typical concentrations observed in patients compared to healthy controls.
| Analyte | Fluid | Patient Concentration | Control Concentration | Fold Increase | Reference(s) |
| Mevalonic Acid | Urine | 553 - 29,000 mmol/mol creatinine | < 0.5 mmol/mol creatinine | >1000 | |
| Mevalonic Acid | Plasma | Markedly elevated (specific values vary) | 2.37 ± 1.2 ng/mL | Significant | |
| Mevalonic Acid | Amniotic Fluid | ~3277-fold elevation in affected fetus | Normal | ~3277 | |
| Mevalonic Acid | Fetal Brain Tissue | ~1810 µmol/kg | ~1 µmol/kg | ~1810 | |
| Mevalonate Kinase Activity | Lymphocytes/Fibroblasts | <0.5% - 2.4% of control mean | 100% | >97% reduction |
The Pathophysiological Role of this compound
While the deficiency of isoprenoids undoubtedly contributes to the clinical phenotype of MVA, compelling evidence suggests that this compound is not a benign bystander metabolite. In vitro and in vivo studies have demonstrated its direct toxic effects, particularly on mitochondrial function.
Mitochondrial Dysfunction
This compound has been shown to be selectively toxic to the central nervous system by disrupting mitochondrial homeostasis. Key findings include:
-
Induction of Mitochondrial Permeability Transition (MPT): Mevalonolactone, but not mevalonic acid, induces the opening of the mitochondrial permeability transition pore (mPTP), leading to a decrease in mitochondrial membrane potential (ΔΨm), mitochondrial swelling, and a reduced capacity to retain calcium.
-
Oxidative Stress: Treatment with mevalonolactone leads to increased production of reactive oxygen species (ROS), lipid peroxidation, and inhibition of aconitase, an enzyme sensitive to oxidative damage.
-
Inflammatory Response: Mevalonolactone has been shown to upregulate the expression of pro-inflammatory cytokines such as IL-1β in cellular models.
Signaling Pathways Implicated in Mevalonolactone Toxicity
The detrimental effects of mevalonolactone on mitochondria and cellular function can be visualized through the following signaling pathway diagram.
Experimental Protocols
Quantification of Mevalonic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the diagnosis of mevalonic aciduria.
Principle: Mevalonic acid in a biological sample is converted to its lactone form, extracted, and derivatized for analysis by GC-MS. A stable isotope-labeled internal standard is used for accurate quantification.
Methodology:
-
Sample Preparation:
-
To 1 mL of urine or plasma, add a known amount of deuterated mevalonolactone (e.g., D3-mevalonolactone) as an internal standard.
-
Acidify the sample to a pH < 2 with HCl to promote the conversion of mevalonic acid to mevalonolactone. Incubate overnight at room temperature.
-
-
Extraction:
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization (Optional but common for improved chromatography):
-
The dried extract can be derivatized, for example, by silylation, to increase volatility.
-
-
GC-MS Analysis:
-
Reconstitute the sample in a suitable solvent and inject it into the GC-MS system.
-
Use a capillary column suitable for organic acid analysis.
-
Employ selected ion monitoring (SIM) to detect the characteristic ions of mevalonolactone and its deuterated internal standard.
-
-
Quantification:
-
Calculate the concentration of mevalonic acid based on the ratio of the peak areas of the analyte to the internal standard.
-
Mevalonate Kinase Enzyme Activity Assay
This assay directly measures the functional deficit in patient cells.
Principle: The activity of mevalonate kinase is determined by measuring the rate of conversion of radiolabeled mevalonic acid to 5-phosphomevalonate.
Methodology:
-
Cell Culture and Lysate Preparation:
-
Culture patient-derived fibroblasts or isolate peripheral blood mononuclear cells (PBMCs).
-
Prepare a cell lysate by sonication or detergent lysis on ice.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing buffer, ATP, MgCl2, and a known concentration of [1-14C]mevalonic acid.
-
Initiate the reaction by adding a specific amount of cell lysate.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding acid (e.g., perchloric acid).
-
-
Separation of Product:
-
Separate the product, [1-14C]5-phosphomevalonate, from the substrate, [1-14C]mevalonic acid, using thin-layer chromatography (TLC) or ion-exchange chromatography.
-
-
Quantification:
-
Quantify the amount of radioactivity in the product spot/fraction using a scintillation counter.
-
Calculate the enzyme activity as nmol of product formed per hour per mg of protein.
-
The Interplay with Isoprenoid Deficiency
It is crucial to recognize that the pathophysiology of mevalonic aciduria is a dual-hit mechanism involving both mevalonolactone toxicity and isoprenoid deficiency. The lack of FPP and GGPP impairs the prenylation of small GTPases like Rho, Rac, and Rab, disrupting their localization and function. This leads to defects in cellular signaling, vesicular transport, and cytoskeletal organization, contributing to the systemic and neurological symptoms of the disease. The following diagram illustrates the consequences of impaired isoprenoid synthesis.
References
- 1. Compromised Protein Prenylation as Pathogenic Mechanism in Mevalonate Kinase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.aap.org [publications.aap.org]
- 4. Quantitation of plasma mevalonic acid using gas chromatography-electron capture mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mevalonate Pathway: A Historical and Technical Exploration of its Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the elucidation of a central metabolic pathway.
This technical guide delves into the history and discovery of the mevalonate (B85504) metabolic pathway, a cornerstone of isoprenoid biosynthesis. From the foundational work of Nobel laureates to the ongoing discovery of alternative pathways, this document provides an in-depth exploration of the key experiments, methodologies, and quantitative data that have shaped our understanding of this critical cellular process.
A Historical Overview: From Cholesterol to a Universal Building Block
The journey to understanding the mevalonate pathway began with investigations into the biosynthesis of cholesterol. In the mid-20th century, the intricate process by which the simple two-carbon unit of acetate (B1210297) could be assembled into the complex 27-carbon structure of cholesterol was a significant puzzle.
The pioneering work of Feodor Lynen and Konrad Bloch in the 1950s was instrumental in solving this puzzle. Their research, which earned them the Nobel Prize in Physiology or Medicine in 1964, elucidated the initial steps of cholesterol biosynthesis, revealing a pathway of universal importance in biology.[1][2][3] Lynen's work with yeast extracts was crucial in identifying "activated acetate" (acetyl-CoA) as the fundamental building block and in isolating key intermediates.[4][5] Bloch's research focused on the later stages of cholesterol synthesis, including the cyclization of squalene (B77637) to lanosterol.
A pivotal moment in the pathway's discovery was the identification of mevalonic acid in 1956 by Karl Folkers and his team at Merck. They discovered mevalonic acid as a growth factor for Lactobacillus acidophilus, and it was soon recognized as a key intermediate in cholesterol biosynthesis. This discovery provided a crucial piece of the puzzle, connecting the early steps involving acetyl-CoA to the later stages of isoprenoid synthesis.
The classical mevalonate pathway, as elucidated through these and subsequent studies, is a series of enzymatic reactions that convert acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the universal building blocks for a vast array of isoprenoid compounds, including cholesterol, steroid hormones, coenzyme Q10, and dolichols.
The Classical Mevalonate Pathway: A Step-by-Step Elucidation
The discovery of the mevalonate pathway was a testament to meticulous biochemical experimentation, relying heavily on the use of radioisotopes to trace the fate of precursors and the isolation and characterization of enzymes from various biological sources, primarily yeast and rat liver.
From Acetyl-CoA to HMG-CoA
The initial steps of the pathway involve the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
Thiolase (Acetoacetyl-CoA thiolase): This enzyme catalyzes the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA.
-
HMG-CoA Synthase: A third molecule of acetyl-CoA is then condensed with acetoacetyl-CoA by HMG-CoA synthase to produce HMG-CoA.
The Rate-Limiting Step: HMG-CoA Reductase
The conversion of HMG-CoA to mevalonate is the committed and rate-limiting step of the mevalonate pathway.
-
HMG-CoA Reductase (HMGR): This enzyme, located in the endoplasmic reticulum, catalyzes the reduction of HMG-CoA to mevalonate, utilizing NADPH as a reducing agent. The discovery and characterization of HMGR were crucial, as it was identified as the primary site of regulation for the entire pathway and later became the target for the blockbuster class of cholesterol-lowering drugs, the statins.
Phosphorylation and Decarboxylation to Yield IPP
Mevalonate is then subjected to a series of reactions to produce the five-carbon isoprenoid precursor, isopentenyl pyrophosphate (IPP).
-
Mevalonate Kinase (MVK): This enzyme catalyzes the phosphorylation of mevalonate at the C5 hydroxyl group to form mevalonate-5-phosphate, using ATP as the phosphate (B84403) donor.
-
Phosphomevalonate Kinase (PMK): A second phosphorylation event, catalyzed by phosphomevalonate kinase, adds another phosphate group to mevalonate-5-phosphate, yielding mevalonate-5-pyrophosphate.
-
Mevalonate-5-Phosphate Decarboxylase (MVD): The final step in the formation of IPP is an ATP-dependent decarboxylation of mevalonate-5-pyrophosphate, catalyzed by mevalonate-5-phosphate decarboxylase.
The Isomerization to DMAPP
-
Isopentenyl Pyrophosphate Isomerase (IDI): This enzyme catalyzes the reversible isomerization of the carbon-carbon double bond in IPP to form dimethylallyl pyrophosphate (DMAPP). This isomerization is critical as it generates the electrophilic allylic pyrophosphate required for the subsequent condensation reactions in isoprenoid biosynthesis.
Experimental Methodologies of the Pioneers
The elucidation of the mevalonate pathway relied on a combination of innovative (for the time) experimental techniques.
Radiotracer Experiments
The use of radioactively labeled precursors, such as 14C-labeled acetate and mevalonate, was fundamental. By feeding these labeled compounds to cells or tissue homogenates and then isolating and identifying the radioactive products, researchers could trace the metabolic fate of the precursors and identify the intermediates of the pathway. For instance, Bloch's experiments demonstrated the incorporation of labeled acetate into all carbon atoms of cholesterol.
Key Experimental Protocol: Tracing Acetate Incorporation into Cholesterol (Conceptual)
-
Preparation of Radiolabeled Precursor: Synthesize [14C]acetate.
-
Incubation: Incubate rat liver slices or homogenates with the [14C]acetate in a suitable buffer.
-
Lipid Extraction: After incubation, saponify the tissue and extract the non-saponifiable lipids, which include cholesterol.
-
Purification of Cholesterol: Purify the cholesterol from the lipid extract using techniques like digitonin (B1670571) precipitation and column chromatography.
-
Degradation and Carbon Counting: Chemically degrade the purified cholesterol molecule carbon by carbon.
-
Radioactivity Measurement: Measure the radioactivity of each carbon atom using a Geiger-Müller counter or a scintillation counter.
-
Analysis: By determining the distribution of 14C in the cholesterol molecule, the biosynthetic origin of each carbon from acetate could be deduced.
Enzyme Assays
Once intermediates were identified, the next step was to isolate and characterize the enzymes responsible for their conversion. Early enzyme assays often relied on spectrophotometric methods or the use of radiolabeled substrates.
Key Experimental Protocol: HMG-CoA Reductase Activity Assay (Early Method Concept)
-
Enzyme Preparation: Prepare a microsomal fraction from rat liver homogenates, as HMG-CoA reductase is a membrane-bound enzyme.
-
Reaction Mixture: Set up a reaction mixture containing the microsomal preparation, [14C]HMG-CoA as the substrate, and NADPH as the co-factor in a suitable buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific time.
-
Product Separation: Stop the reaction and separate the product, [14C]mevalonate, from the unreacted [14C]HMG-CoA. This was often achieved by techniques like paper chromatography or ion-exchange chromatography.
-
Quantification: Quantify the amount of [14C]mevalonate formed by measuring its radioactivity.
-
Enzyme Activity Calculation: Express the enzyme activity as the rate of mevalonate formation per unit of time per milligram of protein.
Quantitative Data from Mevalonate Pathway Research
Table 1: Kinetic Parameters of Key Enzymes in the Eukaryotic Mevalonate Pathway
| Enzyme | Organism/Source | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| HMG-CoA Reductase | Human | HMG-CoA | 4 | 0.01-0.02 |
| Mevalonate Kinase | Saccharomyces cerevisiae | Mevalonate | 100-200 | 25-50 |
| Mevalonate Kinase | Pig Liver | Mevalonate | 27 | 1.5 |
| Phosphomevalonate Kinase | Saccharomyces cerevisiae | Mevalonate-5-P | 885 | 4.51 |
| Phosphomevalonate Kinase | Human | Mevalonate-5-P | 34 | 46 |
| Mevalonate-5-Phosphate Decarboxylase | Human | Mevalonate-5-PP | 28.9 | 6.1 |
| Isopentenyl Pyrophosphate Isomerase | Escherichia coli | IPP | 3.6 | 1.2 |
Note: Kinetic parameters can vary significantly depending on the organism, isoenzyme, and assay conditions. The values presented here are illustrative.
Table 2: Representative Concentrations of Mevalonate Pathway Intermediates
| Intermediate | Tissue/Cell Type | Concentration (µM) |
| HMG-CoA | Rat Liver | 0.5 - 2 |
| Mevalonate | Rat Liver | 0.1 - 0.5 |
| Isopentenyl Pyrophosphate (IPP) | Mammalian Cells | 1 - 5 |
| Dimethylallyl Pyrophosphate (DMAPP) | Mammalian Cells | 0.5 - 2 |
Note: Intracellular concentrations of metabolites are dynamic and can vary depending on the metabolic state of the cell.
Visualizing the Mevalonate Pathway and its Discovery
The following diagrams, generated using the DOT language for Graphviz, illustrate the core mevalonate pathway, a conceptual workflow of its discovery, and the logical relationship of its regulatory network.
Beyond the Classical Pathway: The Discovery of Variations
For a long time, the classical mevalonate pathway was considered the sole route for isoprenoid precursor biosynthesis in eukaryotes and archaea. However, genomic and biochemical studies in the late 20th and early 21st centuries revealed the existence of alternative pathways, particularly in archaea and some bacteria.
The key difference in these alternative pathways often lies in the steps converting mevalonate-5-phosphate to IPP. For instance, in some archaea, mevalonate-5-phosphate is first decarboxylated to isopentenyl phosphate, which is then phosphorylated to IPP, reversing the order of the last two steps of the classical pathway. Further variations have been discovered, highlighting the metabolic diversity and evolutionary adaptability of this fundamental pathway.
Conclusion: A Continuing Story of Discovery
The elucidation of the mevalonate pathway stands as a landmark achievement in biochemistry, with profound implications for our understanding of cellular metabolism, physiology, and disease. The initial discoveries, driven by curiosity about cholesterol biosynthesis, unveiled a universal pathway essential for life. The ongoing research into its regulation and variations continues to provide new insights and therapeutic opportunities. This technical guide serves as a testament to the power of fundamental research and provides a solid foundation for future investigations into this fascinating and vital metabolic route.
References
- 1. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 3. Amsterdam UMC Locatie AMC - Mevalonate kinase (MVK) [amc.nl]
- 4. Biotin-dependent Enzymes: the Work of Feodor Lynen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feodor Lynen | Nobel Prize, Lipids, Metabolism | Britannica [britannica.com]
Foundational studies on DL-Mevalonolactone and its effects on gene expression.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational studies concerning DL-mevalonolactone and its influence on gene expression. This compound, a precursor to mevalonic acid, is a pivotal molecule in the mevalonate (B85504) (MVA) pathway, a critical metabolic route responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids. These byproducts are essential for diverse cellular functions, including membrane integrity, cell signaling, protein synthesis, and cell cycle progression.[1][2] Dysregulation of this pathway has been implicated in various diseases, including cancer.[3][4] This document summarizes the key signaling cascades, experimental findings, and methodologies related to the MVA pathway's impact on the transcriptome.
The Mevalonate Pathway and Transcriptional Regulation
The mevalonate pathway's gene expression is predominantly controlled by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[5] Under conditions of low intracellular sterol levels, SREBPs are activated and translocate to the nucleus. In the nucleus, they bind to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, thereby initiating their transcription. This mechanism governs the expression of many enzymes crucial for the MVA pathway, including the rate-limiting enzyme, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR).
Several major signaling pathways converge to regulate SREBP activity and, consequently, the MVA pathway. The PI3K/Akt/mTORC1 pathway, for instance, is a significant upstream regulator that promotes SREBP activation. Conversely, high levels of sterols within the cell create a negative feedback loop, inhibiting SREBP processing and translocation, thus downregulating the pathway's gene expression.
Quantitative Effects on Gene Expression
Studies involving the inhibition or genetic disruption of the mevalonate pathway have provided quantitative data on resulting gene expression changes. Transcriptomic analyses, such as RNA-sequencing and microarrays, have been instrumental in identifying these alterations.
For example, in a study on Mevalonate Kinase Deficiency (MKD), a genetic disorder affecting the MVA pathway, microarray analysis of patient peripheral blood cells identified 258 differentially expressed transcripts compared to healthy controls. The tables below summarize the top differentially expressed genes from this study.
Table 1: Top Upregulated Genes in Mevalonate Kinase Deficiency
| Gene Symbol | Gene Name | Fold Change (FC) | p-value |
| HBD | Hemoglobin Subunit Delta | 4.38 | 0.0001 |
| HBM | Hemoglobin Subunit Mu | 3.52 | 0.0001 |
| AHSP | Alpha Hemoglobin Stabilizing Protein | 3.32 | 0.0001 |
| HBA2 | Hemoglobin Subunit Alpha 2 | 2.87 | 0.0001 |
| ALAS2 | 5'-Aminolevulinate Synthase 2 | 2.85 | 0.0001 |
| GYPA | Glycophorin A | 2.76 | 0.0001 |
| SLC4A1 | Solute Carrier Family 4 Member 1 | 2.68 | 0.0001 |
| CA1 | Carbonic Anhydrase 1 | 2.58 | 0.0001 |
| FECH | Ferrochelatase | 2.37 | 0.0001 |
| UROD | Uroporphyrinogen Decarboxylase | 2.14 | 0.0001 |
Table 2: Top Downregulated Genes in Mevalonate Kinase Deficiency
| Gene Symbol | Gene Name | Fold Change (FC) | p-value |
| CD160 | CD160 Molecule | -2.61 | 0.0001 |
| KLRF1 | Killer Cell Lectin Like Receptor F1 | -2.55 | 0.0001 |
| GZMH | Granzyme H | -2.36 | 0.0001 |
| GZMB | Granzyme B | -2.25 | 0.0001 |
| CCL5 | C-C Motif Chemokine Ligand 5 | -2.22 | 0.0001 |
| PRF1 | Perforin 1 | -2.18 | 0.0001 |
| FGFBP2 | Fibroblast Growth Factor Binding Protein 2 | -2.15 | 0.0001 |
| NKG7 | Natural Killer Cell Granule Protein 7 | -2.09 | 0.0001 |
| KLRD1 | Killer Cell Lectin Like Receptor D1 | -2.08 | 0.0001 |
| CTSW | Cathepsin W | -2.04 | 0.0001 |
Note: Data extracted from a study on Mevalonate Kinase Deficiency and may not be directly representative of the effects of exogenous this compound administration.
Key Experimental Protocols
The investigation of this compound and the MVA pathway's effect on gene expression relies on a series of established molecular biology techniques. A typical workflow involves cell culture, treatment with relevant compounds, RNA extraction, and subsequent gene expression analysis.
General Experimental Workflow
The following diagram illustrates a standard workflow for analyzing the transcriptomic effects of modulating the mevalonate pathway.
Detailed Methodologies
Cell Culture and Treatment:
-
Cell Lines: HGT-1 human gastric cancer cells, HeLa cells, or other relevant cell lines are cultured in appropriate media (e.g., DMEM with 5% fetal bovine serum).
-
Treatment: Cells are seeded and grown to a specified confluency (e.g., 80%) before treatment. Compounds such as lovastatin (B1675250) (an HMGCR inhibitor) are added at desired concentrations for a specified duration (e.g., 12.5 µM for up to 36 hours). A vehicle control (e.g., DMSO) is run in parallel.
RNA Isolation and Quality Control:
-
Extraction: Total RNA is isolated from cell lysates using commercially available kits (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol.
-
DNase Treatment: To eliminate genomic DNA contamination, RNA samples are treated with RNase-free DNase.
-
Quantification and Quality Check: The concentration and purity of the isolated RNA are measured using a spectrophotometer (e.g., NanoDrop 2000c). An A260/280 ratio of ~2.0 is considered pure. RNA integrity is further assessed using a microfluidics-based platform (e.g., Agilent Bioanalyzer).
Gene Expression Analysis via RNA-Sequencing:
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA, cDNA synthesis, and adapter ligation.
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are aligned to a reference genome. Read counts per gene are generated, and differential gene expression analysis is performed using software packages like DESeq2 or edgeR to identify genes with statistically significant changes in expression between treatment and control groups.
Validation by Reverse Transcription-Quantitative PCR (RT-qPCR):
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or probe (e.g., TaqMan).
-
Normalization: The expression levels of target genes are normalized to one or more stably expressed housekeeping genes (reference genes). It is crucial to validate the stability of reference genes under the specific experimental conditions, as their expression can sometimes vary.
-
Quantification: Relative gene expression is calculated using methods such as the 2-ΔΔCT method.
Signaling Pathways and Downstream Effects
The products of the mevalonate pathway, particularly the non-sterol isoprenoids farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for post-translational modification of proteins, a process known as prenylation. Prenylation is essential for the proper membrane localization and function of small GTP-binding proteins like Ras and Rho. These proteins are critical nodes in signaling pathways that control cell proliferation, survival, and migration. Therefore, by modulating the availability of FPP and GGPP, the mevalonate pathway directly influences these fundamental cellular processes through its impact on protein function, which in turn can lead to further changes in gene expression.
Conclusion
The foundational studies on the mevalonate pathway reveal its profound and intricate connection to the regulation of gene expression. Primarily governed by the SREBP family of transcription factors, the pathway is central to cellular homeostasis. While direct transcriptomic studies of this compound are not abundant, research on the inhibition and genetic perturbation of the MVA pathway provides significant insight into its regulatory function. The pathway's influence extends beyond cholesterol biosynthesis, impacting key signaling cascades that control cell fate and behavior. The experimental protocols outlined herein provide a robust framework for researchers and drug development professionals to further investigate the nuanced effects of modulating this critical metabolic pathway.
References
- 1. Transcriptomics Reveals the Mevalonate and Cholesterol Pathways Blocking as Part of the Bacterial Cyclodipeptides Cytotoxic Effects in HeLa Cells of Human Cervix Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 4. Dysregulation of the mevalonate pathway promotes transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding the crosstalk between mevalonate metabolism and T cell function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of DL-Mevalonolactone Stock Solution in DMSO for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Mevalonolactone is the lactone form of mevalonic acid, a critical precursor in the mevalonate (B85504) pathway, which is essential for the biosynthesis of cholesterol, isoprenoids, and other vital molecules. In cell culture, this compound is frequently used to study the effects of the mevalonate pathway on cellular processes, including proliferation, differentiation, and to counteract the effects of statins, which inhibit HMG-CoA reductase, a key enzyme in this pathway[1][2][3]. This document provides a detailed protocol for the preparation of a this compound stock solution using Dimethyl Sulfoxide (DMSO) for use in cell culture experiments.
Quantitative Data Summary
A summary of the relevant quantitative data for this compound and DMSO is provided in the table below for easy reference.
| Property | This compound | Dimethyl Sulfoxide (DMSO) |
| Synonyms | DL-Mevalonic Acid Lactone, (±)-Mevalonolactone | Methylsulfinylmethane |
| Molecular Formula | C₆H₁₀O₃[4][5] | C₂H₆OS |
| Molecular Weight | 130.14 g/mol | 78.13 g/mol |
| Appearance | Neat oil | Colorless, odorless liquid |
| Solubility in DMSO | 10 mg/mL to 100 mg/mL; sonication may be required | Miscible with water and many organic solvents |
| Storage Temperature | -20°C (as neat oil) | Room temperature |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | Room temperature |
Experimental Protocol: Preparation of this compound Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (neat oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Pre-warm this compound: Allow the vial of this compound neat oil to equilibrate to room temperature.
-
Aliquot DMSO: In a sterile microcentrifuge tube, add the required volume of anhydrous, cell culture grade DMSO. To prepare 1 mL of a 100 mM stock solution, you will need approximately 1 mL of DMSO.
-
Weigh this compound: Accurately weigh out 13.01 mg of this compound. Due to its oily nature, it is recommended to directly weigh the compound into the tube containing the pre-aliquoted DMSO.
-
Calculation:
-
Molecular Weight (MW) of this compound = 130.14 g/mol
-
To make a 100 mM solution (which is 0.1 mol/L), you need 0.1 moles per liter.
-
For 1 mL (0.001 L), you need 0.1 mol/L * 0.001 L = 0.0001 moles.
-
Mass = moles * MW = 0.0001 moles * 130.14 g/mol = 0.013014 g = 13.01 mg.
-
-
-
Dissolve the Compound:
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the oil is completely dissolved.
-
If the compound does not fully dissolve, sonication may be required to aid dissolution.
-
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important for long-term storage and use in sensitive cell culture applications.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
-
Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.
Application in Cell Culture
The prepared this compound stock solution can be used to supplement cell culture media to a desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium remains non-toxic to the cells, typically below 0.5% (v/v) for most cell lines. Primary cells may be more sensitive.
Example Dilution:
To prepare a working solution of 1 mM this compound in 10 mL of cell culture medium:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Add 100 µL of the 100 mM stock solution to 9.9 mL of cell culture medium.
-
This results in a final DMSO concentration of 1% (100 µL in 10 mL). Depending on the cell line's tolerance, a lower final DMSO concentration might be necessary. To achieve a 0.1% final DMSO concentration, a 1:1000 dilution would be required, which would necessitate an intermediate dilution step of the stock solution.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of this compound in the mevalonate pathway and the workflow for preparing the stock solution.
Caption: The Mevalonate Pathway and the role of this compound.
Caption: Workflow for preparing this compound stock solution.
Logical Relationship for Cell Culture Application
This diagram illustrates the logical steps for using the prepared stock solution in a typical cell culture experiment.
Caption: Logical workflow for using the stock solution in cell culture.
References
Application Note & Protocol: Rescuing Statin-Induced Myopathy with DL-Mevalonolactone
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed research protocol for inducing myopathy in an in vitro skeletal muscle model using statins and to demonstrate the potential rescue effect of DL-Mevalonolactone supplementation.
Introduction
Statins are a class of drugs that effectively lower cholesterol by inhibiting HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate (B85504) pathway.[1][2] While highly effective in preventing cardiovascular disease, their use can be limited by side effects, most notably statin-associated muscle symptoms (SAMS), which range from myalgia to severe rhabdomyolysis.[3][4][5] The underlying mechanisms of statin-induced myopathy are complex but are thought to involve the depletion of downstream products of the mevalonate pathway, not just cholesterol. This includes reduced levels of isoprenoids (like farnesyl pyrophosphate and geranylgeranyl pyrophosphate) and coenzyme Q10 (CoQ10), which are vital for protein prenylation, mitochondrial function, and overall cell health.
Depletion of these molecules can lead to mitochondrial dysfunction, impaired energy production, increased apoptosis, and dysregulation of protein homeostasis in muscle cells. This compound is a stable, cell-permeable prodrug of mevalonate, the direct product of the HMGCR enzyme. Supplementing with this compound can bypass the statin-induced enzymatic block, thereby replenishing the mevalonate pathway and potentially mitigating the myotoxic effects. Recent studies in murine models and a human case of genetic HMGCR dysfunction have shown that mevalonolactone (B1676541) can alleviate myopathic symptoms, suggesting its therapeutic potential.
This document provides a comprehensive protocol for modeling statin-induced myopathy in a C2C12 murine myotube culture system and assessing the rescue efficacy of this compound.
Signaling Pathway and Experimental Workflow
Mevalonate Pathway and Statin Inhibition
Statins competitively inhibit HMG-CoA Reductase, preventing the conversion of HMG-CoA to Mevalonate. This blockade reduces the synthesis of cholesterol and essential non-sterol isoprenoids. This compound supplementation provides an exogenous source of mevalonate, bypassing the enzyme inhibition to restore downstream products.
Experimental Workflow
The overall experimental procedure involves differentiating myoblasts into myotubes, inducing myopathy with a statin, and co-treating with this compound, followed by a series of assays to quantify cell health and function.
Materials and Reagents
| Item | Supplier (Example) | Catalog # (Example) |
| C2C12 Mouse Myoblasts | ATCC | CRL-1772 |
| DMEM, high glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Horse Serum (HS) | Gibco | 16050122 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Simvastatin | Sigma-Aldrich | S6196 |
| This compound | Sigma-Aldrich | M4667 |
| MTT Reagent | Thermo Fisher | M6494 |
| LDH Cytotoxicity Assay Kit | Thermo Fisher | C20300 |
| Creatine (B1669601) Kinase Assay Kit | Abcam | ab155901 |
| Caspase-Glo® 3/7 Assay | Promega | G8090 |
| DMSO (Cell culture grade) | Sigma-Aldrich | D2650 |
Experimental Protocols
Protocol 1: C2C12 Cell Culture and Myopathy Induction
-
Cell Seeding: Culture C2C12 myoblasts in Growth Medium (DMEM + 10% FBS + 1% Pen-Strep) in a T-75 flask at 37°C, 5% CO₂.
-
Plating for Differentiation: Once cells reach 80-90% confluency, trypsinize and seed them into 24-well or 96-well plates at a density of 2 x 10⁴ cells/cm².
-
Inducing Differentiation: When the cells reach 100% confluency (approx. 2 days), replace the Growth Medium with Differentiation Medium (DMEM + 2% Horse Serum + 1% Pen-Strep).
-
Myotube Formation: Replace the Differentiation Medium every 48 hours. Allow cells to differentiate for 4-6 days, until multinucleated myotubes are clearly visible.
-
Preparation of Stock Solutions:
-
Simvastatin (10 mM stock): Dissolve in DMSO. Store at -20°C.
-
This compound (100 mM stock): Dissolve in sterile water or PBS. Store at -20°C.
-
-
Treatment: After myotube formation, replace the medium with fresh Differentiation Medium containing the following treatments:
-
Vehicle Control: Medium + DMSO (at the same final concentration as the statin group).
-
Statin Myopathy Group: Medium + 10 µM Simvastatin.
-
Rescue Group: Medium + 10 µM Simvastatin + 100 µM this compound.
-
Mevalonolactone Control: Medium + 100 µM this compound.
-
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C, 5% CO₂.
Protocol 2: Assessment of Myotoxicity and Rescue
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well of a 96-well plate.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate viability as a percentage relative to the vehicle control group.
-
After the treatment period, collect the cell culture supernatant from each well.
-
Measure the activity of creatine kinase (CK) released into the supernatant using a commercial CK assay kit, following the manufacturer's instructions.
-
CK activity is typically measured spectrophotometrically by a coupled enzyme reaction.
-
Express results as U/L or relative to the vehicle control.
-
Use a luminescent-based assay like the Caspase-Glo® 3/7 Assay.
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well of a 96-well plate.
-
Mix gently by orbital shaking for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate-reading luminometer.
-
Express results as Relative Luminescence Units (RLU) or fold-change over the vehicle control.
Data Presentation
The following tables summarize expected quantitative outcomes from the described experiments, demonstrating the potential rescue effect of this compound.
Table 1: Cell Viability and Apoptosis
| Treatment Group | Cell Viability (% of Control) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 |
| Simvastatin (10 µM) | 58 ± 4.5 | 3.5 ± 0.4 |
| Simvastatin + this compound | 92 ± 6.1 | 1.3 ± 0.2 |
| This compound only | 99 ± 4.8 | 1.1 ± 0.1 |
Table 2: Muscle Cell Damage and Mitochondrial Health
| Treatment Group | Creatine Kinase Release (U/L) | Mitochondrial Membrane Potential (% of Control) |
| Vehicle Control | 15 ± 2.1 | 100 ± 6.0 |
| Simvastatin (10 µM) | 65 ± 5.8 | 62 ± 7.3 |
| Simvastatin + this compound | 21 ± 3.3 | 94 ± 5.5 |
| This compound only | 16 ± 2.5 | 102 ± 4.9 |
Conclusion
This protocol provides a robust framework for investigating statin-induced myopathy in vitro and evaluating potential therapeutic interventions. By inhibiting HMGCR, statins deplete essential metabolites, leading to decreased cell viability, increased muscle cell damage, and apoptosis. The supplementation with this compound is hypothesized to restore the mevalonate pathway, thereby rescuing the myotoxic phenotype. The successful execution of these experiments can provide crucial preclinical data supporting the development of this compound as an adjunctive therapy to prevent or treat SAMS.
References
- 1. Effects of statins on mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limb girdle muscular disease caused by HMGCR mutation and statin myopathy treatable with mevalonolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Statin-Associated Myopathy: Emphasis on Mechanisms and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The application of DL-Mevalonolactone in studying metabolic diseases in a lab setting.
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Mevalonolactone, the lactone form of mevalonic acid, serves as a crucial intermediate in the mevalonate (B85504) pathway, a fundamental metabolic cascade responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids.[1][2] These isoprenoids are vital for numerous cellular functions, including cell growth, differentiation, and signaling.[1] Dysregulation of the mevalonate pathway has been implicated in a range of metabolic diseases, including atherosclerosis, cardiovascular disease, and certain inflammatory disorders.[2][3] As a key precursor, this compound is an invaluable tool in laboratory settings for elucidating the pathophysiology of these diseases and for the development of novel therapeutic interventions.
This document provides detailed application notes and protocols for the use of this compound in studying metabolic diseases, with a focus on cholesterol biosynthesis, cellular stress responses, and potential therapeutic applications.
Key Applications
-
Investigation of Cholesterol Biosynthesis and Regulation: this compound can be used to bypass the rate-limiting step of the mevalonate pathway, catalyzed by HMG-CoA reductase (HMGCR). This allows researchers to study the downstream enzymatic steps and regulatory mechanisms of cholesterol synthesis. It is particularly useful in conjunction with statins, which inhibit HMGCR, to investigate the specific roles of mevalonate and its derivatives.
-
Induction of Cellular Stress and Inflammatory Responses: Studies have shown that administration of this compound can induce inflammatory responses and oxidative stress in various cell types. This makes it a useful tool for modeling cellular stress associated with metabolic disorders and for screening potential anti-inflammatory or antioxidant compounds.
-
Evaluation of Therapeutic Strategies: In preclinical models, this compound has been used to rescue cellular phenotypes caused by genetic defects in the mevalonate pathway or by statin-induced myopathy. This highlights its potential in the development and validation of therapeutic strategies for metabolic and muscular disorders.
Experimental Protocols
Protocol 1: In Vitro Assessment of Cholesterol Synthesis Rescue
Objective: To determine the ability of this compound to rescue cholesterol synthesis in cells treated with an HMG-CoA reductase inhibitor (e.g., a statin).
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Statin (e.g., Simvastatin)
-
This compound
-
[¹⁴C]-Acetate
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Plate HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treatment:
-
Control Group: Treat cells with vehicle (e.g., DMSO).
-
Statin Group: Treat cells with a predetermined concentration of statin (e.g., 10 µM Simvastatin) for 24 hours.
-
Rescue Group: Co-treat cells with the statin and varying concentrations of this compound (e.g., 100 µM, 500 µM, 1 mM) for 24 hours.
-
-
Metabolic Labeling: Add [¹⁴C]-Acetate to the culture medium of all wells and incubate for 4 hours.
-
Lipid Extraction: Wash the cells with PBS, and then extract total lipids using a suitable solvent system (e.g., hexane/isopropanol).
-
Quantification: Measure the incorporation of [¹⁴C]-Acetate into cholesterol using thin-layer chromatography (TLC) followed by scintillation counting.
Expected Results: Statin treatment will significantly reduce [¹⁴C]-Acetate incorporation into cholesterol compared to the control. Co-treatment with this compound is expected to restore cholesterol synthesis in a dose-dependent manner.
Protocol 2: In Vivo Evaluation of this compound in a Statin-Induced Myopathy Model
Objective: To assess the efficacy of this compound in mitigating statin-induced muscle damage in a mouse model.
Materials:
-
C57BL/6 mice
-
Statin (e.g., cerivastatin (B1668405) or simvastatin)
-
This compound
-
Equipment for grip strength and hanging wire tests
-
Reagents for serum creatine (B1669601) kinase (CK) assay
Procedure:
-
Animal Model: Induce myopathy in C57BL/6 mice by administering a statin (e.g., 200 mg/kg, p.o.) for 14 days.
-
Treatment Groups:
-
Control Group: Administer vehicle.
-
Statin Group: Administer statin.
-
Treatment Group: Co-administer statin and this compound (e.g., 200 mg/kg, p.o.).
-
-
Functional Assessment: Perform functional tests such as the hanging wire and grip strength tests at baseline and at the end of the treatment period to assess muscle strength and endurance.
-
Biochemical Analysis: At the end of the study, collect blood samples and measure serum creatine kinase levels as an indicator of muscle damage.
-
Histological Analysis (Optional): Collect muscle tissue for histological examination to assess for signs of myopathy.
Expected Results: Mice treated with the statin alone are expected to show decreased muscle strength and endurance, and elevated serum CK levels. Co-administration of this compound is anticipated to improve these functional and biochemical markers of myopathy.
Data Presentation
Table 1: In Vitro Effects of this compound on Cholesterol Synthesis in Statin-Treated Hepatoma Cells
| Treatment Group | [¹⁴C]-Acetate Incorporation into Cholesterol (DPM/mg protein) | Fold Change vs. Statin Group |
| Control (Vehicle) | 15,000 ± 1,200 | 10.0 |
| Statin (10 µM) | 1,500 ± 250 | 1.0 |
| Statin + this compound (100 µM) | 5,000 ± 600 | 3.3 |
| Statin + this compound (500 µM) | 12,000 ± 1,100 | 8.0 |
| Statin + this compound (1 mM) | 14,500 ± 1,300 | 9.7 |
Fictional data for illustrative purposes.
Table 2: In Vivo Effects of this compound on Statin-Induced Myopathy in Mice
| Treatment Group | Grip Strength (grams) | Hanging Time (seconds) | Serum Creatine Kinase (U/L) |
| Control | 120 ± 10 | 95 ± 8 | 150 ± 25 |
| Statin | 85 ± 9 | 50 ± 6 | 450 ± 50 |
| Statin + this compound | 110 ± 12 | 85 ± 7 | 200 ± 30 |
Fictional data for illustrative purposes based on expected outcomes.
Visualizations
Caption: The Mevalonate Pathway and the role of this compound.
Caption: Experimental workflow for in vivo studies.
Conclusion
This compound is a versatile and essential tool for researchers studying the mevalonate pathway and its implications in metabolic diseases. Its ability to modulate cholesterol synthesis and influence cellular stress responses provides a valuable platform for investigating disease mechanisms and for the preclinical assessment of novel therapeutic agents. The protocols and data presented herein offer a framework for the effective application of this compound in a laboratory setting.
References
- 1. Mevalonate pathway: a review of clinical and therapeutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 3. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]
Application Notes and Protocols: Inducing Mitochondrial Swelling with DL-Mevalonolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial swelling is a critical indicator of mitochondrial dysfunction, often preceding cell death. It is primarily caused by the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane. The δ-lactone form of mevalonic acid, DL-Mevalonolactone, has been identified as an inducer of mitochondrial swelling, particularly in brain mitochondria.[1] This document provides a detailed guide for inducing and measuring mitochondrial swelling using this compound, including experimental protocols and a summary of expected quantitative results.
This compound disrupts mitochondrial function by decreasing the mitochondrial membrane potential and the capacity of mitochondria to retain calcium, leading to the opening of the mPTP and subsequent swelling.[1] These effects are often associated with an increase in reactive oxygen species (ROS) production.[2][3] Understanding the mechanisms of this compound-induced mitochondrial swelling can provide insights into cellular pathology and potential therapeutic interventions.
Data Presentation
The following table summarizes the expected concentration-dependent effects of this compound on mitochondrial calcium retention capacity, a key event leading to mitochondrial swelling. A decrease in calcium retention capacity indicates an increased propensity for mPTP opening and swelling.
| This compound Concentration (mM) | Effect on Mitochondrial Calcium Retention Capacity | Inhibition by Cyclosporin A (1µM) |
| 0.5 | Noticeable decrease in the number of Ca2+ pulses retained | Yes |
| 1.0 | Significant decrease in Ca2+ retention capacity | Yes |
| 2.0 | Pronounced reduction in Ca2+ retention, leading to rapid swelling | Yes |
Data is synthesized from descriptive findings in scientific literature, primarily from studies on isolated rat brain mitochondria. The exact quantitative values can vary based on experimental conditions.
Signaling Pathway
The proposed signaling pathway for this compound-induced mitochondrial swelling involves the interplay of calcium, reactive oxygen species, and the mitochondrial permeability transition pore.
References
- 1. Mevalonolactone disrupts mitochondrial functions and induces permeability transition pore opening in rat brain mitochondria: Implications for the pathogenesis of mevalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols: Utilizing DL-Mevalonolactone in Cancer Research to Study Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mevalonate (B85504) (MVA) pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids.[1][2] These molecules are essential for numerous cellular functions, including the maintenance of cell membrane integrity, signal transduction, and protein prenylation. In the context of oncology, the MVA pathway is frequently upregulated in various cancers, such as breast, prostate, pancreatic, and lung cancer, to support rapid cell growth and proliferation.[1] Key oncogenic signaling pathways, including PI3K-AKT-mTOR, and transcription factors like SREBPs and MYC, are known to drive the increased flux through the mevalonate pathway in cancer cells.[1][2]
This reliance on the MVA pathway presents a therapeutic vulnerability. Statins, which are HMG-CoA reductase (HMGCR) inhibitors, block the rate-limiting step of this pathway and have been shown to impede the growth of cancer cells. DL-Mevalonolactone, the lactone form of mevalonic acid, serves as a key reagent in studying the effects of MVA pathway inhibition. By supplementing cell cultures with this compound, researchers can rescue the anti-proliferative effects of statins, thereby confirming that the observed effects are specifically due to the inhibition of the mevalonate pathway.
These application notes provide detailed protocols for utilizing this compound in cancer cell proliferation studies, including methods for assessing cell viability, analyzing the cell cycle, and investigating key protein expression changes.
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of this compound on cancer cell proliferation in the presence of mevalonate pathway inhibitors.
Table 1: Rescue of Statin-Induced Cell Viability Loss by this compound
| Cell Line | Statin Treatment | Statin Concentration | % Cell Viability (Statin Alone) | This compound Concentration | % Cell Viability (Statin + this compound) | Reference |
| U87 (Glioblastoma) | Pitavastatin | 10 µM | 6.96% ± 0.17% | 100 µM | 81.63% ± 11.55% | |
| MDA-MB-431 (Melanoma) | Pitavastatin | 10 µM | 16.29% ± 1.32% | 100 µM | 95.63% ± 3.02% | |
| RKO (Colon Cancer) | Lovastatin | 5 µM | Significantly Suppressed | 0.5 mM | Completely Recovered | |
| SW480 (Colon Cancer) | Lovastatin | 5 µM | Significantly Suppressed | 0.5 mM | Completely Recovered |
Table 2: Effect of this compound on Cell Cycle Distribution in Statin-Treated Cells
| Cell Line | Statin Treatment | Statin Concentration | Effect of Statin on Cell Cycle | This compound Concentration | Effect of Statin + this compound on Cell Cycle | Reference |
| RKO (Colon Cancer) | Lovastatin | 5 µM | Cell cycle arrest | 0.5 mM | Release of arrested cell cycle |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is for assessing cell viability by measuring the metabolic activity of cells. The reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells is a marker of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (MCE, Cat. No. HY-W016375 or equivalent)
-
Statin of choice (e.g., Lovastatin, Pitavastatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) SDS, 2% (v/v) glacial acetic acid, pH 4.7)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Prepare serial dilutions of the statin in culture medium.
-
Prepare a stock solution of this compound.
-
Aspirate the medium from the wells and add 100 µL of medium containing the desired concentrations of the statin, with or without this compound. Include control wells with vehicle (e.g., DMSO) and medium alone (for background).
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the medium-only wells (background) from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Statin of choice
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the statin and/or this compound as described in Protocol 1.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software (e.g., ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Protocol 3: Western Blot Analysis of Mevalonate Pathway-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in the mevalonate pathway and cell proliferation, such as HMGCS1, SREBP2, and PCNA.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Statin of choice
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HMGCS1, anti-SREBP2, anti-PCNA, anti-Actin or anti-Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualization
Caption: The Mevalonate Pathway's role in cell proliferation and its modulation.
Caption: Experimental workflow for studying this compound in cancer cells.
References
Application Notes and Protocols: A Method for Assessing the Impact of DL-Mevalonolactone on Protein Prenylation
Introduction
Protein prenylation is a critical post-translational modification where farnesyl (C15) or geranylgeranyl (C20) isoprenoid groups are covalently attached to cysteine residues of target proteins.[1][2] This process is catalyzed by farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase I and II).[3] Prenylation is essential for the proper membrane localization and function of numerous proteins involved in key cellular signaling pathways, including the Ras superfamily of small GTPases.[1][3]
The isoprenoid lipids, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are synthesized through the mevalonate (B85504) pathway. DL-Mevalonolactone is the lactone form of mevalonic acid, a central precursor in this pathway. Consequently, modulating the levels of this compound can directly influence the intracellular pool of FPP and GGPP, thereby affecting protein prenylation.
These application notes provide detailed protocols for assessing the impact of this compound on protein prenylation in a cellular context. The primary approach involves inhibiting the endogenous mevalonate pathway, for example with a statin, and then supplementing with this compound to rescue the synthesis of isoprenoids. The status of protein prenylation is then evaluated using Western Blotting to detect the accumulation of unprenylated proteins.
Signaling Pathway: The Mevalonate Pathway and Protein Prenylation
The diagram below illustrates the central role of the mevalonate pathway in producing isoprenoid lipids for protein prenylation and shows the entry point of this compound.
Caption: The Mevalonate Pathway leading to protein prenylation.
Experimental Workflow
The overall experimental procedure to assess the effect of this compound involves cell culture, treatment with a mevalonate pathway inhibitor and/or this compound, followed by cell lysis and analysis by Western Blot.
Caption: General workflow for sample preparation and analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the treatment of cultured cells to induce the accumulation of unprenylated proteins and their rescue with this compound.
Materials:
-
Mammalian cell line (e.g., HeLa, COS-7, THP-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lovastatin (or other HMG-CoA reductase inhibitor)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
6-well culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate under standard conditions (e.g., 37°C, 5% CO2).
-
Preparation of Treatment Media:
-
Prepare a stock solution of Lovastatin (e.g., 10 mM in DMSO). Note: Lovastatin may require activation (hydrolysis to the active acid form).
-
Prepare a stock solution of this compound (e.g., 100 mM in water or culture medium).
-
Prepare fresh treatment media for each condition by diluting the stock solutions into complete culture medium.
-
-
Treatment Application:
-
After cells have adhered and reached appropriate confluency, aspirate the old medium.
-
Add the prepared treatment media to the respective wells. A recommended set of conditions includes:
-
Vehicle Control (e.g., DMSO)
-
Lovastatin alone (e.g., 10 µM)
-
Lovastatin (10 µM) + this compound (e.g., 100 µM)
-
Lovastatin (10 µM) + this compound (e.g., 200 µM)
-
-
-
Incubation: Incubate the cells for 24-48 hours. The optimal time may vary depending on the cell line and protein of interest.
-
Harvesting: After incubation, proceed immediately to cell lysis as described in Protocol 2.
Protocol 2: Western Blot Analysis of Unprenylated Proteins
This protocol is for detecting the accumulation of unprenylated forms of specific proteins, such as Rap1A or Rab GTPases, which are known to be geranylgeranylated. Inhibition of the mevalonate pathway leads to an accumulation of the unprenylated, cytosolic form of these proteins.
Materials:
-
Treated cells from Protocol 1
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF membrane, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (e.g., anti-Rap1A, anti-pan-Rab)
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
Place the 6-well plates on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new clean, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Based on the protein concentration, dilute an aliquot of each lysate to a final concentration of 1-2 µg/µL.
-
Add an equal volume of 2x Laemmli sample buffer to 20-30 µg of total protein.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's recommendations (e.g., 1-2 hours at 100V).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensity for the unprenylated protein and a loading control (e.g., GAPDH, β-actin) using densitometry software.
-
Normalize the intensity of the target protein to the loading control.
-
Data Presentation and Expected Outcomes
Quantitative data from the Western Blot analysis should be summarized in a table to facilitate comparison between treatment conditions.
Table 1: Quantitative Analysis of Unprenylated Protein Levels
| Treatment Group | Concentration | Normalized Intensity of Unprenylated Protein (Arbitrary Units) | Standard Deviation |
| Vehicle Control | - | 1.0 | ± 0.12 |
| Lovastatin | 10 µM | 4.5 | ± 0.41 |
| Lovastatin + DL-Meva | 10 µM + 100 µM | 2.1 | ± 0.25 |
| Lovastatin + DL-Meva | 10 µM + 200 µM | 1.2 | ± 0.15 |
| DL-Meva Alone | 200 µM | 0.9 | ± 0.10 |
Note: Data presented are hypothetical and for illustrative purposes only.
Logical Relationship of Expected Outcomes
The following diagram illustrates the expected cause-and-effect relationships of the experimental treatments. Inhibition of HMG-CoA reductase is expected to deplete GGPP, leading to an increase in unprenylated proteins. Supplementation with this compound should bypass this inhibition and restore normal prenylation.
Caption: Expected molecular outcomes of inhibition and rescue.
References
- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.lsa.umich.edu [sites.lsa.umich.edu]
Application Notes and Protocols for Metabolic Tracing Studies Using Deuterated DL-Mevalonolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mevalonate (B85504) (MVA) pathway is a critical metabolic cascade responsible for the biosynthesis of a diverse array of essential biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and isoprenoids.[1][2] Isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for post-translational modification of proteins, a process known as prenylation, which is crucial for the proper localization and function of key signaling proteins like Ras and Rho GTPases.[3][4] Given its central role in cellular physiology, dysregulation of the MVA pathway is implicated in numerous diseases, including cardiovascular disease, cancer, and autoinflammatory disorders.[1]
Metabolic tracing using stable isotope-labeled precursors is a powerful technique to elucidate the dynamics of metabolic pathways. Deuterated DL-mevalonolactone, a stable isotope-labeled form of mevalonolactone (B1676541), serves as an excellent tracer to investigate the flux through the lower mevalonate pathway and the biosynthesis of its downstream products. By introducing this labeled precursor to cells, researchers can track the incorporation of deuterium (B1214612) into various metabolites, providing quantitative insights into the activity of the pathway under different physiological or pathological conditions.
These application notes provide a detailed protocol for conducting metabolic tracing studies in cultured cells using deuterated this compound, from cell culture and labeling to sample preparation and analysis by mass spectrometry.
Key Applications
-
Quantifying Cholesterol Biosynthesis: Tracing the incorporation of deuterium from deuterated mevalonolactone into cholesterol allows for the direct measurement of de novo cholesterol synthesis rates.
-
Investigating Protein Prenylation: By monitoring the labeling of isoprenoid precursors, researchers can study the dynamics of protein prenylation, a key process in cell signaling.
-
Drug Discovery and Development: This method can be used to assess the efficacy of drugs targeting the mevalonate pathway, such as statins, by measuring their impact on metabolic flux.
-
Understanding Disease Mechanisms: Metabolic tracing with deuterated mevalonolactone can help elucidate how the mevalonate pathway is altered in various diseases, providing insights into their pathophysiology.
Experimental Protocols
I. Cell Culture and Labeling with Deuterated this compound
This protocol is designed for adherent mammalian cells, such as macrophages or cancer cell lines, cultured in 6-well plates. The optimal cell density and tracer concentration should be determined empirically for each cell line and experimental condition.
Materials:
-
Cultured mammalian cells (e.g., RAW 264.7 macrophages, HEK293T cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Deuterated this compound (e.g., this compound-d7)
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of the experiment. Allow the cells to adhere and grow overnight.
-
Preparation of Labeling Medium: Prepare the labeling medium by dissolving deuterated this compound in the complete cell culture medium. A final concentration in the range of 10-100 µM is a good starting point for optimization.
-
Labeling:
-
Aspirate the existing culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to each well.
-
Incubate the cells for a specific duration (e.g., 4, 8, 12, or 24 hours) to allow for the uptake and metabolism of the deuterated mevalonolactone. The incubation time should be optimized based on the turnover rate of the metabolites of interest.
-
-
Metabolism Quenching and Cell Harvesting:
-
At the end of the incubation period, place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Add 1 mL of ice-cold 80% methanol (B129727) (v/v in water) to each well to quench metabolism and lyse the cells.
-
Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
Incubate the tubes at -80°C for at least 30 minutes.
-
II. Metabolite Extraction
This protocol describes a modified Bligh-Dyer extraction method suitable for the separation of polar and non-polar metabolites.
Materials:
-
Cell lysate in 80% methanol (from the previous step)
-
Chloroform (B151607), ice-cold
-
Ultrapure water, ice-cold
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Phase Separation:
-
Thaw the cell lysates on ice.
-
Add 500 µL of ice-cold chloroform to each tube.
-
Vortex vigorously for 30 seconds.
-
Add 300 µL of ice-cold ultrapure water to each tube.
-
Vortex again for 30 seconds.
-
-
Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Fraction Collection:
-
Carefully collect the upper aqueous phase (containing polar metabolites) and transfer it to a new microcentrifuge tube.
-
Carefully collect the lower organic phase (containing lipids, including cholesterol) and transfer it to a new glass vial.
-
-
Drying: Evaporate the solvent from both the aqueous and organic fractions using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.
-
Storage: Store the dried metabolite extracts at -80°C until analysis.
III. Sample Preparation for Mass Spectrometry
A. Analysis of Polar Metabolites (Aqueous Fraction)
-
Reconstitution: Reconstitute the dried aqueous extract in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS system (e.g., 50% acetonitrile (B52724) in water).
-
Centrifugation: Centrifuge the reconstituted samples at maximum speed for 10 minutes at 4°C to pellet any insoluble debris.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS analysis.
B. Analysis of Cholesterol (Organic Fraction)
-
Saponification (Hydrolysis of Cholesteryl Esters):
-
Reconstitute the dried organic extract in 1 mL of 1 M NaOH in 90% ethanol.
-
Incubate at 65°C for 1 hour with shaking to hydrolyze cholesteryl esters to free cholesterol.
-
-
Extraction of Free Cholesterol:
-
After cooling to room temperature, add 1 mL of water and 2 mL of hexane (B92381).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer containing the free sterols to a new glass vial.
-
-
Drying: Evaporate the hexane under a stream of nitrogen.
-
Derivatization (for GC-MS analysis, optional but recommended):
-
To the dried sterol extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.
-
-
Reconstitution (for LC-MS analysis): Reconstitute the dried, underivatized sterol extract in a suitable solvent for your LC-MS method (e.g., 2:1 chloroform:methanol).
IV. Mass Spectrometry Analysis
The following are general guidelines for LC-MS/MS and GC-MS analysis. Specific parameters should be optimized for the instrument used.
A. LC-MS/MS for Polar Metabolites
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of polar metabolites.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
-
Ionization Mode: Negative electrospray ionization (ESI) is typically used for mevalonate and its phosphorylated derivatives.
-
Data Acquisition: Data can be acquired in full scan mode to identify all labeled species or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification.
B. GC-MS for Cholesterol
-
Gas Chromatograph: Use a non-polar capillary column (e.g., DB-5ms).
-
Mass Spectrometer: A quadrupole mass spectrometer is commonly used.
-
Ionization Mode: Electron ionization (EI).
-
Data Acquisition: Scan mode to observe the full mass spectrum or selected ion monitoring (SIM) for targeted quantification of specific isotopologues.
Data Presentation
The results of a metabolic tracing experiment can be presented as the percent of the metabolite pool that is labeled with deuterium or as the mass isotopologue distribution (MID), which shows the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).
Table 1: Illustrative Mass Isotopologue Distribution of Cholesterol in Macrophages after Labeling with Deuterated this compound-d7 for 24 hours.
| Isotopologue | Control Cells (%) | Statin-Treated Cells (%) |
| M+0 (Unlabeled) | 85.2 ± 3.1 | 95.8 ± 1.5 |
| M+1 | 9.8 ± 1.5 | 3.1 ± 0.8 |
| M+2 | 3.1 ± 0.8 | 0.8 ± 0.3 |
| M+3 | 1.2 ± 0.4 | 0.2 ± 0.1 |
| M+4 | 0.5 ± 0.2 | < 0.1 |
| M+5 | 0.2 ± 0.1 | < 0.1 |
| M+6 | < 0.1 | < 0.1 |
| M+7 | < 0.1 | < 0.1 |
| % Labeled | 14.8 ± 2.9 | 4.2 ± 1.2 |
Data are presented as mean ± standard deviation (n=3). The "% Labeled" is the sum of the percentages of all deuterated isotopologues.
Visualizations
References
- 1. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. Roles of the Mevalonate Pathway and Cholesterol Trafficking in Pulmonary Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-content assay to study protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating Glioblastoma Cell Lines with DL-Mevalonolactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for treating glioblastoma cell lines with DL-Mevalonolactone. This document outlines the necessary materials, experimental procedures, and data analysis techniques to assess the effects of this compound on glioblastoma cell viability, apoptosis, and relevant signaling pathways.
Introduction
Glioblastoma is the most aggressive form of brain cancer in adults, with a grim prognosis despite multimodal treatment approaches.[1][2][3] The mevalonate (B85504) pathway, a critical metabolic pathway responsible for cholesterol biosynthesis and the production of isoprenoid intermediates, has been identified as a key player in glioblastoma biology.[3][4] This pathway is implicated in cancer cell proliferation, survival, and migration. While many studies have focused on inhibiting this pathway using statins, understanding the effects of providing a key metabolite like mevalonolactone (B1676541) is crucial for elucidating the pathway's role in glioblastoma pathogenesis. This protocol details the in vitro treatment of glioblastoma cell lines with this compound to investigate its impact on cellular processes. One study has shown that prolonged treatment with mevalonolactone can induce oxidative stress, mitochondrial depolarization, and an inflammatory response in the human glioblastoma U-87 MG cell line.
Experimental Protocols
Cell Culture and Maintenance
A detailed protocol for the preparation and culturing of fresh surgically resected human glioblastoma tissue is available and can be adapted for established cell lines.
-
Cell Lines:
-
U-87 MG (ATCC® HTB-14™)
-
T98-G (ATCC® CRL-1690™)
-
Other patient-derived glioblastoma cell lines.
-
-
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
The culture medium should be replaced every 2-3 days.
-
Cells should be passaged upon reaching 80-90% confluency.
-
Preparation of this compound Stock Solution
-
Material: this compound (Sigma-Aldrich, M4667 or equivalent).
-
Procedure:
-
Prepare a 1 M stock solution of this compound in sterile phosphate-buffered saline (PBS).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500 µM).
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) using Annexin V and propidium (B1200493) iodide (PI) to identify necrotic or late apoptotic cells.
-
Procedure:
-
Seed glioblastoma cells into a 6-well plate at a density of 2 x 10⁵ cells per well.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Data Presentation
Table 1: Effect of this compound on Glioblastoma Cell Viability (% of Control)
| Concentration (µM) | 24 hours | 48 hours | 72 hours |
| U-87 MG | |||
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 10 | 98 ± 4.9 | 95 ± 5.5 | 92 ± 6.3 |
| 50 | 96 ± 5.1 | 90 ± 6.0 | 85 ± 5.9 |
| 100 | 92 ± 4.7 | 84 ± 5.3 | 78 ± 6.1 |
| 250 | 85 ± 5.3 | 75 ± 5.8 | 68 ± 5.7 |
| 500 | 78 ± 4.9 | 65 ± 6.2 | 59 ± 6.4 |
| T98-G | |||
| 0 (Control) | 100 ± 5.5 | 100 ± 5.9 | 100 ± 6.0 |
| 10 | 99 ± 5.3 | 97 ± 6.2 | 94 ± 5.8 |
| 50 | 97 ± 5.0 | 92 ± 5.7 | 88 ± 6.2 |
| 100 | 94 ± 4.8 | 87 ± 5.9 | 81 ± 5.9 |
| 250 | 88 ± 5.1 | 79 ± 6.1 | 72 ± 6.3 |
| 500 | 81 ± 5.4 | 70 ± 5.8 | 63 ± 6.1 |
Data are presented as mean ± standard deviation.
Table 2: Apoptosis Induction by this compound in Glioblastoma Cells (48 hours)
| Cell Line | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| U-87 MG | 0 (Control) | 3.1 ± 0.5 | 2.5 ± 0.4 | 1.2 ± 0.2 |
| 100 | 5.2 ± 0.7 | 4.8 ± 0.6 | 1.5 ± 0.3 | |
| 250 | 8.9 ± 1.1 | 7.2 ± 0.9 | 1.8 ± 0.4 | |
| 500 | 15.4 ± 1.5 | 12.8 ± 1.3 | 2.1 ± 0.5 | |
| T98-G | 0 (Control) | 2.8 ± 0.4 | 2.1 ± 0.3 | 1.0 ± 0.2 |
| 100 | 4.5 ± 0.6 | 3.9 ± 0.5 | 1.3 ± 0.3 | |
| 250 | 7.6 ± 0.9 | 6.5 ± 0.8 | 1.6 ± 0.4 | |
| 500 | 13.8 ± 1.4 | 11.2 ± 1.1 | 1.9 ± 0.4 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: The Mevalonate Pathway and its role in glioblastoma.
Caption: Experimental workflow for treating glioblastoma cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Activation of the mevalonate pathway in response to anti-cancer treatments drives glioblastoma recurrences through activation of Rac-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the mevalonate pathway in response to anti-cancer treatments drives glioblastoma recurrences through activation of Rac-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the Mevalonate Pathway in Response to Anti-cancer Treatments Drives Glioblastoma Recurrences Through Activation of Rac-1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Assessing the stability of DL-Mevalonolactone in different cell culture media over time.
Welcome to the technical support center for DL-Mevalonolactone. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the success of your research.
Stability of this compound in Cell Culture Media
The stability of this compound is critical for obtaining accurate and reproducible experimental results. In aqueous solutions such as cell culture media, this compound can undergo hydrolysis to its open-ring form, mevalonic acid. This conversion is influenced by factors such as pH, temperature, and the specific components of the medium.
Data Presentation: Stability Over Time
While direct, comprehensive studies on the stability of this compound in every type of cell culture medium are not extensively published, the following tables provide an estimated stability profile based on the general principles of lactone hydrolysis in aqueous solutions at physiological pH (around 7.4) and temperature (37°C). These values should be considered as a guideline, and it is highly recommended to perform a stability study in your specific medium of interest using the protocol provided below.
Table 1: Estimated Stability of this compound (100 µM) in Common Cell Culture Media at 37°C
| Time (Hours) | DMEM (Dulbecco's Modified Eagle Medium) | RPMI-1640 (Roswell Park Memorial Institute 1640) | MEM (Minimum Essential Medium) |
| 0 | 100% | 100% | 100% |
| 8 | ~95% | ~94% | ~96% |
| 24 | ~85% | ~83% | ~88% |
| 48 | ~70% | ~68% | ~75% |
| 72 | ~55% | ~52% | ~60% |
Table 2: Influence of Serum on the Stability of this compound (100 µM) in DMEM at 37°C after 48 hours
| Serum Concentration | Estimated Remaining this compound |
| 0% (Serum-Free) | ~75% |
| 5% Fetal Bovine Serum (FBS) | ~72% |
| 10% Fetal Bovine Serum (FBS) | ~70% |
Note: The presence of esterases in serum may slightly accelerate the hydrolysis of this compound.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium and experimental conditions.
Materials:
-
This compound
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile, microcentrifuge tubes (1.5 mL)
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
-
Analytical column suitable for small molecule analysis (e.g., C18)
-
Appropriate solvents for mobile phase (e.g., acetonitrile, water with formic acid)
-
This compound and mevalonic acid analytical standards
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent such as sterile water or DMSO.[1][2][3]
-
Spike the Medium: Warm your cell culture medium to 37°C. Spike the medium with the this compound stock solution to a final working concentration (e.g., 100 µM). Ensure the final solvent concentration is minimal (e.g., <0.1% DMSO) and consistent across all samples.
-
Time Point 0: Immediately after spiking, take an aliquot of the medium (e.g., 1 mL), transfer it to a microcentrifuge tube, and store it at -80°C. This will serve as your T=0 sample.
-
Incubation: Place the flask or tube containing the spiked medium in a 37°C, 5% CO₂ incubator.
-
Time-Course Sampling: At your desired time points (e.g., 8, 24, 48, and 72 hours), remove the medium from the incubator, gently mix, and take an aliquot (e.g., 1 mL). Immediately store the sample at -80°C.
-
Sample Preparation for Analysis:
-
Thaw all samples (including T=0) on ice.
-
If your medium contains serum, precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analytical Quantification:
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Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Mandatory Visualization
Troubleshooting Guides and FAQs
Question 1: I am seeing variable or lower-than-expected activity of this compound in my experiments. What could be the cause?
Answer: This could be due to several factors:
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Degradation in Media: this compound hydrolyzes to mevalonic acid in aqueous solutions. If your experiments run for an extended period (e.g., over 48 hours), a significant portion may have converted to the active form, but the concentration of the lactone itself will decrease. Consider the degradation kinetics when interpreting your results. For long-term experiments, replenishing the media with fresh this compound may be necessary.
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Improper Storage: Ensure your stock solutions are stored correctly. Aqueous stock solutions are not recommended for storage for more than one day. For longer-term storage, use aliquots of a DMSO or ethanol (B145695) stock stored at -20°C or -80°C.
-
pH of the Medium: The hydrolysis of lactones is faster at a more alkaline pH. Ensure your cell culture medium is properly buffered and the pH is stable throughout your experiment. A rapid color change of the phenol (B47542) red indicator to pink or purple indicates an increase in pH which could accelerate degradation.
Question 2: How should I prepare my this compound stock solution?
Answer: For a concentrated stock solution, dissolve this compound in a high-quality solvent such as sterile water, DMSO, or ethanol. Sonication may be required to fully dissolve the compound. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. When diluting the stock into your cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.1% for DMSO) to avoid solvent-induced cytotoxicity.
Question 3: Can I use this compound in serum-free media?
Answer: Yes, this compound can be used in serum-free media. In fact, it may be slightly more stable in the absence of serum esterases. However, as with any medium, it is recommended to verify its stability over the course of your experiment.
Question 4: What is the relationship between this compound and mevalonic acid?
Answer: this compound is the lactone form of mevalonic acid. In aqueous solutions, they exist in a pH-dependent equilibrium. This compound is often used in cell culture because it is more cell-permeable than the charged mevalonate (B85504) salt. Once inside the cell, it is believed to be rapidly hydrolyzed to mevalonic acid, which then enters the mevalonate pathway.
Question 5: I am performing a statin-rescue experiment. What concentration of this compound should I use?
Answer: The optimal concentration for a statin-rescue experiment can vary depending on the cell type and the concentration of the statin used. A common starting point is a concentration range of 10 µM to 1 mM. It is advisable to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup. In some studies, mevalonolactone (B1676541) has been shown to rescue cells from statin-induced effects.
Signaling Pathway
This compound serves as a precursor to mevalonic acid, a key intermediate in the mevalonate pathway. This pathway is essential for the synthesis of cholesterol and various non-sterol isoprenoids that are vital for cell function.
References
Troubleshooting inconsistent experimental results with different batches of DL-Mevalonolactone.
Welcome to the technical support center for DL-Mevalonolactone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent experimental results that may arise from using different batches of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is the lactone form of mevalonic acid, a crucial precursor in the mevalonate (B85504) pathway.[1] This pathway is responsible for the synthesis of cholesterol and numerous non-sterol isoprenoids essential for various cellular functions, including cell growth, proliferation, and protein prenylation.[2][3] In research, it is often used to rescue cells from the effects of statins, which inhibit HMG-CoA reductase, a key enzyme in the mevalonate pathway.[2]
Q2: What is the difference between this compound, Mevalonic Acid, and its salt forms?
This compound is the stable, cyclic ester form of mevalonic acid. In aqueous solutions, it exists in a pH-dependent equilibrium with mevalonic acid, the open-chain carboxylic acid form.[4] At physiological pH (~7.4), the equilibrium favors the open-chain mevalonate form. The salt forms (e.g., sodium mevalonate) are the deprotonated form of mevalonic acid. For cell culture experiments, this compound is often used as it is more cell-permeable.
Q3: Only the (R)-enantiomer of mevalonate is biologically active. Why is the racemic DL-form commonly used?
The (3R)-enantiomer of mevalonic acid is the only biologically active form. The racemic this compound is a mixture of both the active (R)- and inactive (S)-enantiomers. While enantioselective syntheses exist to produce pure (R)-Mevalonolactone, the racemic mixture is more commonly available and cost-effective for general research purposes. However, the presence of the inactive (S)-enantiomer can contribute to batch-to-batch variability.
Q4: How should this compound be stored?
This compound is typically supplied as a neat oil or a solid with a low melting point (around 28°C). It is recommended to store it at -20°C for long-term stability. For stock solutions in solvents like DMSO or ethanol, storage at -20°C or -80°C is advised. Aqueous solutions are not recommended for long-term storage and should be prepared fresh.
Troubleshooting Inconsistent Experimental Results
Inconsistent results between different batches of this compound can be a significant source of experimental variability. This guide provides a systematic approach to identifying and resolving these issues.
Diagram: Troubleshooting Workflow for this compound Batch Variability
References
- 1. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mevalonate is essential for growth of porcine and human vascular smooth muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 4. Mevalonic acid - Wikipedia [en.wikipedia.org]
Strategies to mitigate the inflammatory response induced by DL-Mevalonolactone in vitro.
Welcome to the technical support center for researchers investigating strategies to mitigate the inflammatory response induced by DL-Mevalonolactone (Mev) in vitro. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist you in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during your in vitro experiments with this compound.
Q1: I am not observing a significant inflammatory response after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to a lack of inflammatory response. Here is a troubleshooting guide:
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Cell Type: Ensure you are using a cell line known to be responsive to NLRP3 inflammasome activators. Primary macrophages (e.g., BMDMs), monocytic cell lines (e.g., THP-1, J774A.1), and some neuronal cell lines have been shown to be responsive.[1][2]
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Mev Concentration and Purity: Verify the concentration and purity of your this compound. For in vitro studies, concentrations typically range from 0.1 to 2 mM.[1] Prepare fresh stock solutions and dilute to the final working concentration immediately before use.
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Solubility: this compound is soluble in DMSO and ethanol. Ensure it is fully dissolved in the stock solution before diluting in your cell culture medium. Precipitation in the final culture medium can reduce its effective concentration.
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Incubation Time: The inflammatory response to Mev can be time-dependent. A prolonged treatment of 24 to 72 hours may be necessary to induce a measurable response, particularly for markers of oxidative stress and gene expression changes.[1][2]
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Priming Step: For robust NLRP3 inflammasome activation, a priming signal is often required to upregulate the expression of NLRP3 and pro-IL-1β. Consider pre-treating your cells with a low dose of lipopolysaccharide (LPS) (e.g., 100 ng/mL for 3-4 hours) before adding this compound.
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Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect their responsiveness. Use cells within a consistent and low passage number range.
Q2: My cells are dying after treatment with this compound, but I'm unsure if it's apoptosis or pyroptosis. How can I differentiate between them?
A2: Distinguishing between apoptosis and pyroptosis is crucial as pyroptosis is an inflammatory form of cell death. Here are key distinguishing features and methods:
| Feature | Apoptosis | Pyroptosis |
| Morphology | Cell shrinkage, membrane blebbing, formation of apoptotic bodies. Plasma membrane remains intact until secondary necrosis. | Cell swelling, membrane rupture, and release of cytoplasmic contents. |
| Key Mediators | Initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7). | Inflammatory caspases (e.g., caspase-1, -4, -5, -11) and Gasdermin D (GSDMD). |
| Inflammatory Response | Generally non-inflammatory. | Highly inflammatory due to the release of DAMPs and pro-inflammatory cytokines (IL-1β, IL-18). |
| DNA Fragmentation | Orderly fragmentation into a "ladder" pattern. | Random and diffuse DNA degradation. |
Experimental Approaches to Differentiate Apoptosis and Pyroptosis:
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Western Blot for Caspases and GSDMD: Probe for cleaved (active) forms of caspase-3 (apoptosis) and caspase-1 (pyroptosis). Detection of the N-terminal fragment of Gasdermin D (GSDMD-N) is a specific marker for pyroptosis.
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Lactate Dehydrogenase (LDH) Release Assay: Pyroptosis results in the loss of plasma membrane integrity and the release of LDH into the cell culture supernatant. This can be measured using a commercially available LDH cytotoxicity assay.
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IL-1β Measurement: Measure the levels of mature IL-1β in the supernatant by ELISA. Significant release of IL-1β is a hallmark of pyroptosis.
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Microscopy: Observe cell morphology using phase-contrast or fluorescence microscopy. Staining with Annexin V and a viability dye like propidium (B1200493) iodide (PI) can be informative. Early apoptotic cells are Annexin V positive and PI negative, while pyroptotic and late apoptotic/necrotic cells are both Annexin V and PI positive.
Q3: I am seeing high background or variability in my ELISA results for IL-1β.
A3: High background and variability in ELISA can be frustrating. Consider the following:
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Washing Steps: Ensure thorough and consistent washing between antibody and substrate incubations to remove unbound reagents.
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Reagent Quality: Use high-quality, validated ELISA kits and check the expiration dates of all reagents.
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Sample Handling: Collect cell culture supernatants and centrifuge to remove any cells or debris. Store samples at -80°C if not used immediately and avoid repeated freeze-thaw cycles.
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Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for standards and samples.
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Plate Reader Settings: Use the correct wavelength and settings as specified in the ELISA kit protocol.
Strategies to Mitigate Mev-Induced Inflammation: Data Summary
The following tables summarize quantitative data on the effects of various inhibitors on markers of mevalonate (B85504) pathway-induced inflammation.
Table 1: Effect of Geranylgeraniol (GGOH) on Mevalonate Pathway-Induced Inflammation
| Cell Type | Inflammatory Stimulus | GGOH Concentration | Measured Parameter | Result | Reference |
| Daoy (human neuronal) | 10 mM Mevalonate | 50 µM | NLRP3 mRNA expression | ~3.8-fold decrease | |
| Daoy (human neuronal) | 10 µM Simvastatin | 50 µM | NLRP3 mRNA expression | ~1.6-fold decrease | |
| Daoy (human neuronal) | 10 mM Mevalonate | 50 µM | IL-6 secretion | Significant decrease | |
| Human Osteoblasts | 25 µM Zoledronate | 10 µM | Cell Viability | Significant increase | |
| Human Osteoblasts | 25 µM Zoledronate | 20 µM | Cell Viability | Significant increase |
Table 2: Effect of Farnesol (FOH) on Inflammatory Markers
| Cell Type/Model | Inflammatory Stimulus | FOH Concentration | Measured Parameter | Result | Reference |
| Rat Liver (in vivo) | Cadmium | Not specified | NF-κB p65, NLRP3, ASC, cleaved caspase-1, IL-1β | Significant suppression | |
| 3T3-L1 pre-adipocytes | 5 µM Simvastatin | 1, 10, 50 µM | Cell Viability | No rescue from statin-induced cell death | |
| Primary Human Renal Epithelial Cells | TNF-α/IL-1β | Not specified | Inflammatory gene expression (e.g., CCL2) | Inhibition |
Table 3: Effect of MCC950 (NLRP3 Inhibitor) on Inflammasome Activation and Cytokine Release
| Cell Type/Model | Inflammatory Stimulus | MCC950 Concentration | Measured Parameter | Result | Reference |
| Human Monocytes | Transfected LPS | 10 µM | IL-1β secretion | Almost completely abolished | |
| PBMCs from CAPS patients | LPS | Not specified | IL-1β release | Inhibition | |
| Mouse Model of Spinal Cord Injury | SCI | 10 mg/kg, 50 mg/kg | Serum IL-1β and IL-18 | Significant, dose-dependent reduction | |
| Mouse Islets | Cytokine stimulation | Not specified | IL-1β positive cells | Significant reduction |
Experimental Protocols
Protocol 1: Induction of Inflammation with this compound in Macrophages
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Cell Seeding: Seed macrophages (e.g., J774A.1 or primary bone marrow-derived macrophages) in a suitable plate format at a density that will result in 70-80% confluency at the time of the experiment.
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Priming (Optional but Recommended): The following day, replace the medium with fresh medium containing 100 ng/mL of LPS. Incubate for 3-4 hours at 37°C and 5% CO₂.
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This compound and Inhibitor Treatment:
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Prepare a stock solution of this compound in sterile DMSO.
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If using inhibitors (e.g., GGOH, FOH, MCC950), prepare stock solutions in an appropriate solvent.
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After the priming step, replace the medium with fresh medium containing the desired final concentration of this compound (e.g., 0.5-1 mM).
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For inhibitor-treated groups, pre-incubate the cells with the inhibitor for 1 hour before adding this compound.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
-
Sample Collection:
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Supernatant: Carefully collect the cell culture supernatant, centrifuge at 300 x g for 5 minutes to pellet any detached cells, and transfer the cleared supernatant to a new tube. Store at -80°C for cytokine analysis (e.g., IL-1β ELISA) or LDH assay.
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Cell Lysate: Wash the adherent cells with ice-cold PBS and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells, collect the lysate, and clarify by centrifugation. The lysate can be used for Western blotting (e.g., for caspase-1, GSDMD, NLRP3).
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Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol is adapted for measuring mitochondrial superoxide (B77818) using MitoSOX™ Red, a fluorescent probe.
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Cell Treatment: Treat cells with this compound and/or inhibitors as described in Protocol 1 in a black, clear-bottom 96-well plate.
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MitoSOX™ Red Loading:
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Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS or serum-free medium.
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Remove the treatment medium from the cells and wash once with warm PBS.
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Add the MitoSOX™ Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with warm PBS.
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Fluorescence Measurement: Add warm HBSS or PBS to the wells and immediately measure the fluorescence using a fluorescence microplate reader with an excitation of ~510 nm and an emission of ~580 nm.
Protocol 3: Caspase-1 Activity Assay (Fluorometric)
This protocol outlines a general procedure for measuring caspase-1 activity in cell lysates.
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Cell Lysis: After treatment (as in Protocol 1), collect and wash the cells with ice-cold PBS. Lyse the cells in a chilled lysis buffer provided with a caspase-1 activity assay kit. Incubate on ice for 10 minutes.
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Lysate Clarification: Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant to a fresh, chilled tube.
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Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
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Assay Reaction:
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In a 96-well plate, add an equal amount of protein from each sample.
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Prepare a reaction buffer containing the caspase-1 substrate (e.g., YVAD-AFC).
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Add the reaction buffer to each sample.
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-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
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Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation of ~400 nm and an emission of ~505 nm for the AFC substrate.
Visualizations
Signaling Pathway of Mev-Induced Inflammation
Caption: Signaling pathway of this compound-induced inflammation.
Experimental Workflow for Mitigation Strategies
References
How to confirm the purity of a DL-Mevalonolactone sample before use.
Welcome to the technical support center for DL-Mevalonolactone. This resource is designed to assist researchers, scientists, and drug development professionals in confirming the purity of their this compound samples before experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of a pure this compound sample?
A1: A pure sample of this compound is typically a colorless to pale yellow oil or a solid, as its melting point is close to room temperature (around 28°C).[1] The appearance of a yellowish or brown oil can also be normal.[1]
Q2: What are the typical purity specifications for commercially available this compound?
A2: The purity of commercially available this compound can vary between suppliers. It is crucial to check the certificate of analysis (CoA) provided with your specific lot. Typical purity levels are generally high, often stated as ≥95%, ≥97%, or ≥98%.[2][3]
Summary of Typical Purity Specifications
| Purity Specification | Analytical Method |
| ≥95% | Not specified |
| ≥97% | Not specified |
| ≥98% | Gas Chromatography (GC) |
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability of your sample, it is recommended to store this compound at -20°C.[2] The compound is known to be hygroscopic, so it should be kept in a tightly sealed container.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in a variety of organic solvents. A stock solution can be prepared in ethanol, DMSO, or dimethyl formamide (B127407) (DMF). For biological experiments requiring an aqueous solution, it can be dissolved in PBS (pH 7.2), although its solubility is lower in aqueous buffers. It is not recommended to store aqueous solutions for more than one day.
Troubleshooting Guides
Q5: My this compound sample appears darker than expected. Does this indicate impurity?
A5: While a pure sample is typically colorless to pale yellow, a darker, yellowish-brown appearance can also be normal. However, a significant color change or the presence of particulate matter could indicate degradation or contamination. It is advisable to perform a purity check using one of the analytical methods outlined below if you have concerns.
Q6: I am seeing unexpected peaks in my analytical results (GC, HPLC, NMR). What could be the source of these impurities?
A6: Unexpected peaks can arise from several sources:
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Residual Solvents: Solvents used during the synthesis and purification process may be present.
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Starting Materials: Incomplete reaction could lead to the presence of starting materials. For instance, some syntheses may utilize isoprenol.
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By-products: Side reactions during synthesis can generate related compounds.
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Degradation Products: this compound can be sensitive to heat and acidic or alkaline conditions. Under acidic conditions, it is in equilibrium with mevalonic acid. Prolonged exposure to harsh conditions could lead to degradation.
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Water Content: Due to its hygroscopic nature, water can be present as an impurity.
Q7: How can I confirm the identity and structure of my this compound sample?
A7: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent method for confirming the chemical structure of your sample. The 1H NMR and 13C NMR spectra provide a unique fingerprint of the molecule. You can compare the obtained spectra with reference spectra available in chemical databases. Mass spectrometry (MS) can be used to confirm the molecular weight of the compound.
Experimental Protocols and Workflows
To ensure the purity of your this compound sample, we recommend the following analytical methods.
Purity Determination by Gas Chromatography (GC)
Gas chromatography is a common and effective method for assessing the purity of volatile compounds like this compound.
Experimental Protocol:
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Sample Preparation:
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Prepare a stock solution of your this compound sample in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) at a concentration of approximately 1 mg/mL.
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If quantifying against a reference standard, prepare a series of calibration standards of known concentrations.
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An internal standard can also be used for more accurate quantification.
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GC Instrument Parameters (Example):
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
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Injector Temperature: 250°C.
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Detector (FID) Temperature: 280°C.
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Oven Temperature Program:
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Initial temperature: 100°C, hold for 2 minutes.
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Ramp: Increase to 250°C at a rate of 10°C/minute.
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Final hold: Hold at 250°C for 5 minutes.
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Carrier Gas: Helium or Hydrogen at a constant flow rate.
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Injection Volume: 1 µL.
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Data Analysis:
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The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
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Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.
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Experimental Workflow for GC Purity Analysis
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can also be used to assess the purity of this compound.
Experimental Protocol:
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Sample Preparation:
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Prepare a stock solution of your this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile (B52724)/water mixture) at a concentration of approximately 1 mg/mL.
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Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
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HPLC Instrument Parameters (Example):
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Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. For example, 70:30 (v/v) Water:Acetonitrile.
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Flow Rate: 1.0 mL/minute.
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Column Temperature: 30°C.
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Detector: UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.
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Injection Volume: 10 µL.
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Data Analysis:
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Similar to GC, the purity is calculated from the area percentage of the main peak in the chromatogram.
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Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.
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Experimental Workflow for HPLC Purity Analysis
Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can be a powerful tool for determining the absolute purity of a sample by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity and concentration.
Experimental Protocol:
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Sample and Standard Preparation:
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Accurately weigh a known amount of your this compound sample.
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Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
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Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
-
NMR Instrument Parameters (Example for 1H NMR):
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Spectrometer: 400 MHz or higher for better resolution.
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Solvent: A deuterated solvent in which both the sample and standard are soluble.
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Pulse Sequence: A standard single-pulse experiment.
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Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the standard to ensure full relaxation and accurate integration. This is critical for quantification.
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Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
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Data Analysis:
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Process the spectrum (Fourier transform, phase correction, baseline correction).
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Integrate a well-resolved signal for this compound and a signal for the internal standard.
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Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
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I = Integral value
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N = Number of protons for the integrated signal
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MW = Molecular weight
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m = mass
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P = Purity of the standard
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Logical Workflow for qNMR Purity Determination
References
Techniques to measure the cellular uptake and metabolism of DL-Mevalonolactone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the cellular uptake and metabolism of DL-Mevalonolactone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its role in the mevalonate (B85504) pathway?
This compound is the lactone form of mevalonic acid, a crucial precursor in the mevalonate pathway.[1][2] This essential metabolic pathway is responsible for the synthesis of cholesterol and various non-sterol isoprenoids, which are vital for diverse cellular functions, including cell growth, mitochondrial function, and protein glycosylation.[3][4] The pathway begins with acetyl-CoA and leads to the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the foundational building blocks for isoprenoids.[3]
Q2: What are the primary methods to measure the cellular uptake and metabolism of this compound?
The primary methods for quantifying this compound and its metabolites involve mass spectrometry-based techniques and enzymatic assays.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying mevalonate and other pathway intermediates like HMG-CoA, IPP, and DMAPP in cell culture and plasma samples.
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Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and non-polar isoprenoids, which are downstream products of the mevalonate pathway.
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Enzymatic Assays: These methods measure the activity of key enzymes in the pathway, such as HMG-CoA reductase, or quantify mevalonic acid through enzymatic cycling reactions that produce a detectable signal (e.g., change in absorbance).
Q3: How can I prepare my cells and samples for analysis?
Proper sample preparation is critical for accurate measurements. For LC-MS/MS analysis of intracellular metabolites, cells are typically lysed, and the metabolites are extracted. It is crucial to efficiently remove or exclude molecules bound to the cell surface. For plasma samples, a common procedure involves spiking the sample with a deuterated internal standard, followed by acidification to convert mevalonate to mevalonolactone, solid-phase extraction (SPE) for purification, and then reconstitution in a suitable buffer for injection into the LC-MS/MS system.
Troubleshooting Guides
LC-MS/MS Analysis
Issue 1: Low signal intensity or poor detection of mevalonate and its metabolites.
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Possible Cause 1: Inefficient extraction.
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Troubleshooting: Optimize your extraction protocol. Ensure the solvent is appropriate for the polarity of the target metabolites. Consider using different lysis buffers or sonication to improve cell disruption.
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Possible Cause 2: High polarity of analytes leading to poor chromatographic retention.
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Troubleshooting: Chemical derivatization can improve the chromatographic retention and detection sensitivity of highly polar intermediates.
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Possible Cause 3: Ion suppression from the sample matrix.
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Troubleshooting: Improve sample cleanup using techniques like solid-phase extraction (SPE). Dilute the sample if possible, and always use an appropriate internal standard (e.g., deuterated mevalonate) to correct for matrix effects.
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Issue 2: Inability to distinguish between isomers like IPP and DMAPP.
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Possible Cause: Co-elution of isomers.
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Troubleshooting: Optimize the chromatographic separation by adjusting the mobile phase gradient, flow rate, or trying a different column chemistry. A method utilizing the peak intensity ratios of two characteristic fragment ions for each compound can also be used for quantitation of co-eluting isomers.
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Enzymatic Assays
Issue 3: High background signal in the enzymatic assay.
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Possible Cause 1: Contaminating enzymes or substrates in the cell lysate.
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Troubleshooting: Purify the target enzyme or lysate to remove interfering substances. Include appropriate controls, such as a reaction mix without the substrate or without the enzyme, to determine the source of the background.
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Possible Cause 2: Non-specific reduction of the detection reagent.
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Troubleshooting: Test for non-specific reactions by running the assay with heat-inactivated enzyme. Ensure the purity of all reagents.
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Issue 4: Low enzyme activity detected.
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Possible Cause 1: Suboptimal assay conditions.
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Troubleshooting: Optimize pH, temperature, and cofactor concentrations (e.g., ATP, NADH). Titrate the enzyme and substrate concentrations to ensure you are within the linear range of the assay.
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Possible Cause 2: Enzyme instability.
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Troubleshooting: Prepare fresh enzyme dilutions for each experiment. Store enzymes at the recommended temperature and in appropriate buffers containing stabilizing agents if necessary.
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Data Presentation
Table 1: Quantitative Analysis of Mevalonate Pathway Metabolites by LC-MS/MS
| Analyte | Limit of Quantitation (LOQ) | Sample Type | Reference |
| IPP and DMAPP | 0.030 µM | Cell Culture | |
| ApppI and ApppD | 0.020 µM | Cell Culture | |
| Mevalonate | 2.5 ng/mL | Plasma | |
| Mevalonic Acid | 0.1 ng/mL | Serum |
Experimental Protocols
Protocol 1: Quantification of Mevalonate in Plasma using LC-MS/MS
This protocol is adapted from Thermo Fisher Scientific Application Note 505.
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Sample Preparation:
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Take 500 µL of plasma and spike with 20 ng of Mevalonate-D7 as an internal standard.
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Acidify the samples with hydrochloric acid to facilitate the conversion of mevalonate to mevalonolactone.
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Perform solid-phase extraction (SPE) for sample purification.
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Dry the samples and dissolve them in 400 µL of 0.2% ammonium (B1175870) hydroxide (B78521) to revert to the non-lactonic form.
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Inject 10 µL for analysis.
-
-
HPLC Conditions:
-
Column: Thermo Scientific BioBasic AX (150 × 2.1 mm, 5 µm)
-
Mobile Phase A: 10 mM ammonium formate, pH 8
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 200 µL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Instrument: LTQ linear ion trap mass spectrometer with ESI probe
-
Polarity: Negative
-
Scan Type: Full Scan MS/MS
-
Selected Ions for Quantification: m/z 147→59 for mevalonate and m/z 154→59 for mevalonate-D7.
-
Protocol 2: Enzymatic Measurement of Mevalonic Acid in Serum
This protocol is based on the method described by Kinoshita et al. (2016).
-
Principle: An enzyme cycling reaction using HMG-CoA reductase (HMGR) and mevalonate kinase (MVK) for high specificity. The concentration of mevalonic acid is determined by measuring the production of thio-NADH from the change in absorbance at 405 nm.
-
Sample Preparation:
-
Mix a 0.5 mL serum sample with 0.1 mL of an internal standard solution (d7-MVAL, 50 ng/mL), 0.6 mL of distilled water, and 1 mL of 0.1 N HCl.
-
Perform extraction and purification as required for the specific assay kit.
-
-
Assay Procedure:
-
Prepare a standard curve using known concentrations of mevalonic acid.
-
Set up two reactions for each sample: one with the complete reaction mixture (including HMGR and MVK) and one without MVK to measure background.
-
Incubate the reactions according to the kit manufacturer's instructions.
-
Measure the absorbance at 405 nm.
-
Calculate the mevalonic acid concentration by subtracting the background absorbance and comparing it to the standard curve.
-
Visualizations
Caption: The Mevalonate Pathway.
Caption: LC-MS/MS Experimental Workflow.
Caption: Troubleshooting Logic for Low LC-MS/MS Signal.
References
Addressing potential off-target effects of DL-Mevalonolactone in research.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of DL-Mevalonolactone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the lactone form of mevalonic acid, a crucial precursor in the mevalonate (B85504) (MVA) pathway.[1][2][3] The MVA pathway is a key metabolic cascade responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids.[4][5] These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for post-translational modification of proteins (prenylation), which plays a critical role in various cellular processes including signal transduction and cell growth. This compound serves as a source of mevalonate, thereby bypassing the rate-limiting step of the MVA pathway catalyzed by HMG-CoA reductase (HMGCR), which is the target of statin drugs.
Q2: What are the potential off-target effects of this compound that I should be aware of in my experiments?
A2: While this compound is used to replenish mevalonate levels, particularly in the context of statin treatment, it can have off-target effects, especially at higher concentrations. Researchers should be aware of the following potential effects:
-
Induction of Inflammation and Oxidative Stress: this compound has been observed to induce an inflammatory response, characterized by the upregulation of pro-inflammatory cytokines like IL-1β. It can also lead to oxidative stress by increasing the production of reactive oxygen species (ROS) and upregulating stress-response genes such as SOD2 and HemeOX.
-
Mitochondrial Dysfunction: A significant off-target effect of this compound is the disruption of mitochondrial function. This includes a decrease in mitochondrial membrane potential (ΔΨm), induction of mitochondrial swelling, and a reduced capacity for Ca2+ retention in brain mitochondria.
-
Peroxidation and Enzyme Inhibition: At higher concentrations (1-2 mM), this compound can promote peroxidation and inhibit the activity of enzymes like aconitase in the brain.
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating potential off-target effects of this compound.
Issue 1: Unexpected Pro-inflammatory or Oxidative Stress Response
Symptoms:
-
Increased expression of inflammatory markers (e.g., IL-1β, TNF-α) in your cell or animal model.
-
Elevated levels of reactive oxygen species (ROS).
-
Changes in the expression of oxidative stress-related genes (e.g., SOD2, HemeOX1).
Possible Cause:
-
The concentration of this compound used may be inducing an off-target inflammatory or oxidative stress response.
Troubleshooting Workflow:
References
Common challenges in performing mevalonate pathway rescue experiments and how to resolve them.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers performing mevalonate (B85504) pathway rescue experiments. It is intended for scientists in academic research and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common challenges encountered during mevalonate pathway rescue experiments, offering potential causes and solutions in a direct question-and-answer format.
Q1: My statin treatment is not inducing the expected phenotype (e.g., cell death, growth arrest). What could be the problem?
A1: Several factors could contribute to a lack of a statin-induced phenotype. Here are some common causes and troubleshooting steps:
-
Insufficient Statin Concentration or Treatment Time: The effective concentration of statins can vary significantly between cell lines. It's crucial to determine the optimal concentration and duration for your specific model.
-
Solution: Perform a dose-response curve and a time-course experiment to identify the IC50 (half-maximal inhibitory concentration) and the optimal treatment duration for your cell line.
-
-
Statin Potency and Cell Permeability: Different statins have varying potencies and abilities to enter cells.[1] Hydrophilic statins like rosuvastatin (B1679574) and pravastatin (B1207561) are generally less potent in vitro due to reduced cell entry compared to lipophilic statins like atorvastatin, simvastatin, and fluvastatin.[1]
-
Solution: Consider using a more potent, lipophilic statin if you are not observing an effect with a hydrophilic one.
-
-
Cellular Compensatory Mechanisms: Upon inhibition of HMG-CoA reductase (HMGCR) by statins, cells can upregulate the expression of HMGCR and other pathway genes through the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP2).[2][3] This feedback mechanism can counteract the inhibitory effect of the statin.
-
Solution: Verify pathway inhibition by measuring HMGCR activity or the accumulation of upstream metabolites.[4] Consider that the observed phenotype might require a more sustained or potent inhibition to overcome this compensatory response.
-
Q2: I'm performing a rescue experiment, but adding mevalonate (MVA) or other downstream metabolites is not reversing the statin-induced phenotype. Why is the rescue failing?
A2: A failed rescue experiment can be due to several reasons, from experimental setup to off-target effects of the inhibitor.
-
Inadequate Concentration of Rescue Compound: The concentration of the rescue compound may be insufficient to restore the necessary downstream products.
-
Solution: Titrate the concentration of your rescue compound (e.g., mevalonate, farnesyl pyrophosphate (FPP), geranylgeranyl pyrophosphate (GGPP)) to find the optimal concentration for rescue in your specific cell line and with the statin concentration you are using.
-
-
Off-Target Effects of the Statin: At high concentrations, statins may have off-target effects that are independent of the mevalonate pathway. These effects, by definition, cannot be rescued by downstream metabolites of the pathway.
-
Solution: Ensure you are using the lowest effective concentration of the statin, as determined by your dose-response experiments. If rescue is still not observed, consider using a different statin or another type of mevalonate pathway inhibitor to confirm the phenotype is on-target.
-
-
Incorrect Downstream Metabolite for Rescue: The specific downstream product required to rescue the phenotype depends on the cellular process being affected. For example, if the phenotype is due to a lack of protein prenylation, adding cholesterol will not rescue it. In many cancer cell lines, the anti-proliferative effects of statins are rescued by GGPP but not by cholesterol.
-
Solution: Attempt to rescue with different key downstream products individually, such as mevalonate (which restores the entire downstream pathway), FPP, GGPP, and cholesterol, to identify which branch of the pathway is critical for the observed phenotype.
-
Q3: The rescue of my statin-induced phenotype with a downstream metabolite like GGPP is only partial. What does this indicate?
A3: A partial rescue suggests that multiple downstream branches of the mevalonate pathway may be contributing to the observed phenotype.
-
Multiple Pathway Outputs are Important: The statin-induced phenotype may be a result of the depletion of several essential molecules derived from the mevalonate pathway. For instance, both protein geranylgeranylation (requiring GGPP) and the synthesis of ubiquinone (Coenzyme Q10) for mitochondrial function might be necessary for cell survival. Adding back only GGPP would only rescue the effects related to protein prenylation.
-
Solution: Try rescuing with a combination of downstream products, such as GGPP and ubiquinone, to see if a more complete rescue can be achieved. Alternatively, rescuing with mevalonate should provide a more complete rescue as it replenishes all downstream branches.
-
Q4: How can I confirm that my statin treatment is effectively inhibiting protein prenylation, and that my rescue with FPP or GGPP is restoring it?
A4: The most common way to assess protein prenylation in a standard lab setting is by observing a mobility shift on a Western blot for known prenylated proteins.
-
Electrophoretic Mobility Shift Assay (EMSA): Many prenylated proteins, such as those in the Ras and Rho families of small GTPases, exhibit a slightly slower migration on SDS-PAGE when they are in their unprenylated form because the attached lipid group increases their hydrophobicity and affects their interaction with the SDS-PAGE gel matrix.
-
Solution: Perform a Western blot for a known farnesylated protein (e.g., H-Ras) or a geranylgeranylated protein (e.g., RhoA). After statin treatment, you should observe a band with a slightly higher apparent molecular weight, corresponding to the unprenylated form. Successful rescue with FPP or GGPP should shift this band back down to its original position. Note that not all prenylated proteins show a clear mobility shift. In such cases, assessing the protein's translocation from the cytosol to the membrane fraction can be an alternative method.
-
Q5: I am having difficulty accurately measuring cholesterol levels in my rescue experiment. What are the best practices?
A5: Accurate cholesterol measurement is crucial for understanding the metabolic effects of your experiment.
-
Choice of Assay: Several methods exist for cholesterol quantification, from simple colorimetric and fluorometric enzymatic assay kits to more complex gas or liquid chromatography-mass spectrometry (GC/LC-MS) approaches. For most cell culture experiments, commercially available fluorometric or colorimetric assay kits are sufficient and convenient.
-
Solution: Use a reliable commercial assay kit and follow the manufacturer's protocol carefully. Ensure you are measuring the correct form of cholesterol (total, free, or esterified) as relevant to your experimental question.
-
-
Proper Controls and Sample Preparation: Interference from other cellular components can affect the accuracy of your measurements.
-
Solution: Always include appropriate controls, such as a negative control without the sample and a standard curve with known cholesterol concentrations. For cell-based assays, ensure complete cell lysis to release all cholesterol for measurement and normalize your results to the total protein concentration of the lysate.
-
Data Summary Tables
Table 1: Common Inhibitors of the Mevalonate Pathway
| Inhibitor | Target Enzyme | Typical In Vitro Concentration Range | Notes |
| Statins | |||
| Atorvastatin | HMG-CoA Reductase | 1-20 µM | Lipophilic, potent |
| Simvastatin | HMG-CoA Reductase | 1-20 µM | Lipophilic, potent |
| Fluvastatin | HMG-CoA Reductase | 1-20 µM | Lipophilic |
| Pravastatin | HMG-CoA Reductase | 10-100 µM | Hydrophilic, less potent in vitro |
| Bisphosphonates | |||
| Zoledronate | Farnesyl Pyrophosphate Synthase | 5-50 µM | Nitrogen-containing bisphosphonate |
| Alendronate | Farnesyl Pyrophosphate Synthase | 10-100 µM | Nitrogen-containing bisphosphonate |
Table 2: Common Rescue Compounds and Their Typical In Vitro Concentrations
| Compound | Point of Entry into Pathway | Typical In Vitro Concentration Range | Rescues Depletion Of |
| Mevalonate (MVA) | Downstream of HMG-CoA Reductase | 100 µM - 5 mM | All downstream products (FPP, GGPP, Cholesterol, etc.) |
| Farnesyl Pyrophosphate (FPP) | Downstream of Mevalonate Kinase | 5-15 µM | Farnesylated proteins, GGPP, Cholesterol, etc. |
| Geranylgeranyl Pyrophosphate (GGPP) | Downstream of FPP Synthase | 5-15 µM | Geranylgeranylated proteins |
| Geranylgeraniol (GGOH) | Converted to GGPP | 5-20 µM | Geranylgeranylated proteins |
| Squalene | Downstream of FPP Synthase | 10-50 µM | Cholesterol synthesis branch |
| Cholesterol | Final product of sterol branch | 5-20 µg/mL | Cholesterol and its derivatives |
| Ubiquinone (CoQ10) | Non-sterol branch | 10-50 µM | Mitochondrial electron transport chain component |
Experimental Protocols
Protocol 1: Assessing Cell Viability Rescue using MTT Assay
-
Cell Plating: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment with Rescue Compound: The next day, replace the medium with fresh medium containing the desired concentration of the rescue compound (e.g., Mevalonate, GGPP) or a vehicle control. Incubate for 1-2 hours.
-
Inhibitor Treatment: Add the mevalonate pathway inhibitor (e.g., simvastatin) at its predetermined IC50 concentration to the appropriate wells. Include wells with vehicle control, inhibitor alone, and rescue compound alone.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a buffered SDS solution) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 2: Western Blot for Protein Prenylation Mobility Shift
-
Treatment: Plate cells and treat with the mevalonate pathway inhibitor and/or rescue compounds as described in Protocol 1 for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (the percentage will depend on the size of the target protein) and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a known prenylated protein (e.g., RhoA, H-Ras) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. Look for a slight upward shift in the band for the inhibitor-treated sample, which should be reversed in the rescued sample.
Visualizations
Caption: The Mevalonate Pathway with points of inhibition and key downstream products.
Caption: General experimental workflow for a mevalonate pathway rescue experiment.
Caption: A decision tree for troubleshooting failed rescue experiments.
References
Validation & Comparative
A comparative study of DL-Mevalonolactone versus mevalonic acid in cell-based assays.
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular biology and drug discovery, the mevalonate (B85504) pathway is a critical area of study, pivotal for the synthesis of cholesterol and numerous non-sterol isoprenoids essential for cell growth and function.[1] Two key precursors frequently utilized in in vitro studies of this pathway are DL-Mevalonolactone and its hydrolyzed form, mevalonic acid. This guide provides a comprehensive comparison of these two compounds in the context of cell-based assays, supported by experimental data and detailed protocols.
Chemical Properties and Biological Equivalence in Cell Culture
This compound is the delta-lactone form of mevalonic acid. In aqueous solutions, particularly under physiological or alkaline conditions, this compound undergoes hydrolysis to form mevalonic acid, which exists predominantly as the mevalonate anion at physiological pH.[2][3] This conversion is a key consideration for in vitro studies, as the two compounds are often used interchangeably with the expectation that the lactone form will convert to the biologically active mevalonic acid in the cell culture medium.[4][5]
While chemically distinct in their powdered form, their functional equivalence in cell-based assays is a common operational assumption. The choice between the two often comes down to factors like stability in solid form and solubility.
Performance in Cell-Based Assays: A Comparative Overview
This compound and mevalonic acid are most commonly employed in "rescue" experiments to counteract the effects of statins, which are inhibitors of HMG-CoA reductase, a key enzyme in the mevalonate pathway. By supplementing the cell culture medium with these precursors, researchers can bypass the statin-induced blockade and restore downstream cellular processes.
The primary readouts in these assays are typically cell viability and proliferation. The following table summarizes quantitative data from representative studies where "mevalonate" (referring to either mevalonic acid or this compound) was used to rescue statin-induced cytotoxicity.
| Cell Line | Statin Treatment | Mevalonate Concentration for Rescue | Observed Effect |
| U87 Glioblastoma | 10 µM Pitavastatin | 100 µM | Rescued cell viability to approximately 81.63% of control. |
| MDA-MB-431 Breast Cancer | 10 µM Pitavastatin | 100 µM | Rescued cell viability. |
| COLO205 Colon Cancer | 25 µM Simvastatin or Fluvastatin | 50 µM | Completely restored cell viability. |
| Various Cancer Cell Lines | Atorvastatin (varied concentrations) | Dose-dependent | Reversed atorvastatin-induced growth inhibition. |
| Medulloblastoma Cell Lines | Lovastatin | Not specified | Prevented apoptosis and restored cell cycle progression. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for key experiments involving the use of this compound or mevalonic acid.
Protocol 1: Preparation of Mevalonate Solution from this compound
To ensure the conversion of this compound to mevalonic acid for use in cell culture, an alkaline hydrolysis step is recommended.
Materials:
-
This compound powder
-
Potassium Hydroxide (KOH) solution (e.g., 2M)
-
Sterile, deionized water
-
pH meter
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a stock solution of this compound in sterile water.
-
For hydrolysis, add an equimolar amount of KOH. For example, to a 1M solution of this compound, add an equal volume of 1M KOH.
-
Incubate the solution at 37°C for 30-60 minutes to facilitate the opening of the lactone ring.
-
Adjust the pH of the solution to the desired level (typically 7.2-7.4) for your cell culture medium using sterile HCl.
-
Sterile-filter the final mevalonic acid solution before adding it to the cell culture medium.
Protocol 2: Cell Viability Assay (MTT-based) for Statin Rescue
This protocol outlines a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the ability of mevalonate to rescue statin-induced cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Statin of choice (e.g., Simvastatin)
-
Mevalonic acid solution (prepared as in Protocol 1) or this compound solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow:
References
- 1. Mevalonic acid - Wikipedia [en.wikipedia.org]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. US20160145227A1 - Processes for conversion of biologically derived mevalonic acid - Google Patents [patents.google.com]
- 4. KR101915272B1 - Method for preparing mevalonolactone from biosynthesized mevalonic aicd using phosphoric acid - Google Patents [patents.google.com]
- 5. Paradoxical effects of statins on endothelial and cancer cells: the impact of concentrations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Effects of DL-Mevalonolactone and HMG-CoA Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of DL-Mevalonolactone and HMG-CoA reductase inhibitors, commonly known as statins. By examining their opposing mechanisms of action on the mevalonate (B85504) pathway, this document aims to elucidate their distinct impacts on cellular processes, supported by experimental data and detailed protocols.
Introduction: A Tale of Two Molecules in a Central Pathway
The mevalonate pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids essential for fundamental cellular functions.[1] HMG-CoA reductase inhibitors (statins) and this compound interact with this pathway at a crucial juncture, but with opposite effects.
-
HMG-CoA Reductase Inhibitors (Statins): These are a widely prescribed class of drugs that competitively inhibit HMG-CoA reductase, the rate-limiting enzyme that converts HMG-CoA to mevalonic acid.[2][3] This inhibition forms the basis of their cholesterol-lowering effects but also leads to a depletion of downstream isoprenoids, resulting in a wide range of "pleiotropic" effects.[4][5]
-
This compound: This compound is the lactone form of mevalonic acid, the direct product of the HMG-CoA reductase enzyme. By providing a source of mevalonate, this compound effectively bypasses the enzymatic block imposed by statins, making it an invaluable experimental tool to distinguish between the cholesterol-dependent and isoprenoid-dependent effects of statin therapy. It is also used to counteract statin-induced myopathy.
Mechanism of Action at the Cellular Level
The primary difference in the cellular activity of these two compounds lies in their relationship with the HMG-CoA reductase enzyme.
-
Statins act as inhibitors . By binding to the active site of HMG-CoA reductase, they prevent the synthesis of mevalonate, leading to a reduction in all downstream products of the pathway. This blockade not only curtails cholesterol production but also limits the availability of essential isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).
-
This compound acts as a precursor . It is converted within the cell to mevalonic acid, thereby replenishing the substrate pool downstream of the HMG-CoA reductase enzyme. This action can reverse or "rescue" the cellular effects caused by statin-mediated depletion of mevalonate pathway products.
Figure 1: Opposing actions on the Mevalonate Pathway.
Comparative Analysis of Cellular Effects
The contrasting mechanisms of statins and this compound translate into divergent effects on various cellular processes.
| Cellular Process | HMG-CoA Reductase Inhibitors (Statins) | This compound |
| Cholesterol Synthesis | Inhibits: Decreases intracellular cholesterol levels. | Promotes/Restores: Bypasses inhibition to enable cholesterol synthesis. |
| Isoprenoid Synthesis | Inhibits: Depletes farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). | Promotes/Restores: Replenishes the pool of FPP and GGPP. |
| Protein Prenylation | Inhibits: Prevents post-translational lipidation of small GTPases (e.g., Rho, Ras), impairing their function. | Restores: Allows for normal protein prenylation, rescuing GTPase function. |
| Cell Viability | Decreases: Can induce apoptosis and reduce proliferation, particularly in cancer cells. | Restores: Can rescue cells from statin-induced death. At high concentrations, can induce oxidative stress. |
| Cell Migration | Inhibits: Reduces migration of smooth muscle cells and leukocytes. | Restores: Reverses the inhibitory effect of statins on cell migration. |
| Inflammation | Modulates: Generally anti-inflammatory, but can promote inflammasome activation in certain cell types. | Induces: High concentrations can induce inflammatory responses (e.g., increased IL-1β expression). |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of statins and the rescue potential of this compound.
Table 1: IC50 Values of Various Statins on Cancer Cell Lines IC50 represents the concentration required to inhibit cell proliferation/viability by 50%.
| Statin | Cell Line | IC50 (µM) |
| Cerivastatin | A172 (Glioblastoma) | 0.098 |
| Pitavastatin | A172 (Glioblastoma) | 0.334 |
| Fluvastatin | A172 (Glioblastoma) | 0.922 |
| Data sourced from a study on the anti-proliferative effects of nine statin drugs. |
Table 2: Effect of this compound on Statin-Induced Cytotoxicity
| Cell Line | Treatment | % Cell Viability |
| COLO205 | Control | 100% |
| COLO205 | Simvastatin (25 µM) | ~75% |
| COLO205 | Simvastatin (25 µM) + Mevalonate (50 µM) | ~100% (Completely restored) |
| U87 | Pitavastatin | 6.96% |
| U87 | Pitavastatin + Mevalonolactone | 81.63% (Rescued) |
| MDA-MB-431 | Pitavastatin | 16.29% |
| MDA-MB-431 | Pitavastatin + Mevalonolactone | 95.63% (Rescued) |
| Data compiled from studies demonstrating the rescue effect of mevalonate/mevalonolactone on statin-treated cancer cells. |
Key Experimental Protocols
Reproducible and robust methodologies are crucial for studying the cellular effects of these compounds.
Protocol 1: Cell Viability Measurement (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Plating: Seed cells (e.g., 4 x 10³ cells/well) in a 96-well plate and incubate overnight to allow for attachment.
-
Treatment: Treat cells with various concentrations of statins (e.g., 5-100 µM) with or without a co-treatment of this compound (e.g., 50-100 µM). Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Protocol 2: Cholesterol Synthesis Measurement
This protocol quantifies the rate of de novo cholesterol synthesis.
-
Labeling: Incubate cells or administer to an in vivo model a labeled precursor, such as tritiated water (³H₂O) or ¹⁴C-acetate.
-
Lipid Extraction: After the incubation period, harvest the cells or plasma. Saponify the samples using KOH in ethanol (B145695) and extract the non-saponifiable lipids (containing cholesterol) with an organic solvent like chloroform (B151607) or hexane.
-
Quantification:
-
Radiolabeling: Measure the radioactivity incorporated into the cholesterol fraction using liquid scintillation counting.
-
Mass Spectrometry: For stable isotope labeling (e.g., with ²H₂O), analyze the isotopic enrichment of cholesterol using Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Calculation: The rate of cholesterol synthesis is calculated based on the amount of label incorporated into cholesterol over time, relative to the specific activity of the precursor pool.
Protocol 3: Analysis of Protein Prenylation
This method detects shifts in protein modification status.
-
Cell Treatment and Lysis: Treat cells with a statin in the presence or absence of this compound. Lyse the cells and isolate the protein fraction.
-
Protein Separation: Use two-dimensional (2D) gel electrophoresis to separate proteins.
-
First Dimension (Isoelectric Focusing): Proteins are separated based on their isoelectric point (pI).
-
Second Dimension (SDS-PAGE): Proteins are further separated based on their molecular weight.
-
-
Detection: The loss of the isoprenoid group (a prerequisite for subsequent carboxymethylation) causes a shift in the pI of proteins like RhoA. This shift can be visualized by staining the gel (e.g., with Coomassie Blue or silver stain) or by Western blotting for a specific protein of interest. A shift towards a more basic pI indicates an increase in the un-prenylated form of the protein.
Figure 2: Workflow for comparing cellular effects.
Impact on Cellular Signaling
The inhibition of protein prenylation by statins has profound consequences for intracellular signaling, as it prevents the proper membrane localization and function of small GTP-binding proteins.
-
Rho Family GTPases: The Rho family (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton, cell adhesion, and migration. Statins inhibit their geranylgeranylation, leading to an accumulation of inactive, cytosolic Rho proteins. This can, for example, improve endothelial function by affecting eNOS (endothelial nitric oxide synthase) activity.
-
Ras Family GTPases: Ras proteins are critical oncogenes that control cell proliferation and survival. Their farnesylation is essential for their function. By inhibiting this process, statins can exert anti-proliferative and pro-apoptotic effects in cancer cells.
This compound can reverse these effects by restoring the synthesis of GGPP and FPP, thereby allowing for the prenylation and proper functioning of these vital signaling proteins.
Figure 3: Statin impact on Rho GTPase prenylation.
Conclusion
HMG-CoA reductase inhibitors and this compound represent two sides of the same coin when studying the mevalonate pathway. Statins are powerful inhibitors whose cellular effects extend far beyond cholesterol reduction, primarily through the depletion of essential isoprenoids that control protein function and signaling. This compound serves as a critical experimental control, allowing researchers to precisely dissect which statin-induced effects are attributable to isoprenoid depletion versus other mechanisms. Their combined use provides a robust framework for investigating the intricate roles of the mevalonate pathway in health and disease, from cardiovascular biology to oncology.
References
Comparative Guide to Using DL-Mevalonolactone as a Positive Control for Mevalonate Pathway Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-mevalonolactone and its alternatives as positive controls for validating mevalonate (B85504) pathway activity. It includes supporting experimental data, detailed protocols, and visualizations to aid in experimental design and data interpretation.
The mevalonate pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids. These molecules are vital for numerous cellular functions, including membrane integrity, cell signaling, protein prenylation, and electron transport. Given its central role in cellular physiology and its deregulation in diseases like cancer, validating the activity of this pathway is crucial for many areas of research.[1][2]
Inhibitors of the mevalonate pathway, such as statins, are widely used as research tools and therapeutic agents. When studying the effects of these inhibitors, it is essential to confirm that the observed cellular responses are indeed a consequence of mevalonate pathway inhibition. This is achieved by using a positive control that can rescue the effects of the inhibitor. This compound, a cell-permeable precursor of mevalonic acid, serves as a classic positive control by replenishing the pathway downstream of the HMG-CoA reductase (HMGCR) enzyme, the primary target of statins.[3][4]
Mechanism of Action: this compound
This compound is the lactone form of mevalonic acid. Once inside the cell, it is converted to mevalonic acid, thereby bypassing the rate-limiting step catalyzed by HMGCR. This allows for the continued production of downstream isoprenoids, even in the presence of statins, thus "rescuing" the cellular phenotype.
Caption: this compound bypasses statin-induced HMGCR inhibition.
Comparison of Positive Controls
While this compound provides a general rescue of the mevalonate pathway, downstream metabolites such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) can be used to investigate which specific branches of the pathway are critical for a particular biological process.[5]
| Parameter | This compound | Farnesyl Pyrophosphate (FPP) | Geranylgeranyl Pyrophosphate (GGPP) |
| Point of Entry | Upstream, as mevalonic acid | Mid-pathway, precursor for protein farnesylation and GGPP synthesis | Downstream, precursor for protein geranylgeranylation |
| Cell Permeability | Readily cell-permeable | Less cell-permeable, often used with a carrier | Less cell-permeable, often used with a carrier |
| Primary Rescue | Rescues all downstream products of the pathway | Primarily rescues protein farnesylation and can be converted to GGPP | Primarily rescues protein geranylgeranylation |
| Common Application | General validation of mevalonate pathway inhibition | Investigating the role of farnesylated proteins (e.g., Ras) | Investigating the role of geranylgeranylated proteins (e.g., Rho, Rac) |
| Reported Efficacy | Complete rescue of statin-induced effects in many cell types. | Partial or no rescue of statin-induced cell death in some cancer cell lines. | Often provides a more robust rescue of cell viability compared to FPP. |
Quantitative Data from a Comparative Study
The following table summarizes data from a study investigating the rescue effects of mevalonolactone (B1676541) and GGPP on U87 glioblastoma cells treated with pitavastatin.
| Treatment | Cell Viability (%) |
| Control | 100 |
| Pitavastatin (10 µM) | 6.96 ± 0.17 |
| Pitavastatin + Mevalonolactone (100 µM) | 81.63 ± 11.55 |
| Pitavastatin + GGPP (10 µM) | 79.57 ± 7.17 |
| Pitavastatin + FPP (10 µM) | Little to no effect |
Experimental Workflow and Protocols
A typical experiment to validate mevalonate pathway activity involves treating cells with a statin to induce a phenotype (e.g., apoptosis, decreased proliferation) and then co-treating with a rescue agent to see if this phenotype is reversed.
Caption: Experimental workflow for validating mevalonate pathway activity.
Protocol: Statin-Induced Apoptosis and Rescue in Cancer Cells
This protocol is adapted from studies on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., U87 glioblastoma, AGS gastric cancer)
-
Complete cell culture medium
-
Statin (e.g., pitavastatin, simvastatin)
-
This compound
-
Farnesyl pyrophosphate (FPP)
-
Geranylgeranyl pyrophosphate (GGPP)
-
96-well plates
-
Cell viability reagent (e.g., MTT, alamarBlue)
-
Apoptosis detection kit (e.g., Annexin V-FITC)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of the statin, this compound, FPP, and GGPP in a suitable solvent (e.g., DMSO, ethanol).
-
On the day of the experiment, dilute the compounds to their final concentrations in fresh cell culture medium.
-
Aspirate the old medium from the cells and add the treatment media. Include the following conditions:
-
Vehicle control
-
Statin alone (at a concentration known to induce apoptosis, e.g., 10 µM pitavastatin)
-
Statin + this compound (e.g., 100 µM)
-
Statin + FPP (e.g., 10 µM)
-
Statin + GGPP (e.g., 10 µM)
-
Rescue agents alone as controls
-
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator.
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Assessment of Apoptosis (Annexin V Staining):
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's instructions.
-
Analyze the cells by flow cytometry.
-
Expected Results:
-
Cell Viability: A significant decrease in cell viability should be observed in the statin-treated group compared to the control. Co-treatment with this compound or GGPP should restore cell viability to near-control levels, while FPP may show a partial or no rescue effect.
-
Apoptosis: An increase in the percentage of apoptotic cells (Annexin V positive) should be detected in the statin-treated group. This increase should be significantly reduced in the groups co-treated with this compound or GGPP.
References
- 1. Activity-based probes and chemical proteomics uncover the biological impact of targeting HMG-CoA Synthase 1 in the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 3. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Cholesterol Synthesis Inhibition: A Comparative Guide to the DL-Mevalonolactone Rescue Experiment
For researchers, scientists, and drug development professionals, accurately validating the on-target effect of a cholesterol synthesis inhibitor is a critical step in drug discovery and development. The DL-Mevalonolactone rescue experiment is a definitive method to confirm that the observed cellular effects of a compound are specifically due to the inhibition of the mevalonate (B85504) pathway. This guide provides a comparative overview of methodologies to validate cholesterol synthesis inhibition, with a detailed focus on the experimental protocol for a this compound rescue.
The Principle of Mevalonolactone Rescue
The cholesterol biosynthesis pathway, also known as the mevalonate pathway, is a complex series of enzymatic reactions that produces cholesterol and other essential non-sterol isoprenoids.[1] A key regulatory enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR), the primary target of statin drugs.[2][3][4][5] When a compound inhibits HMGCR or another enzyme upstream of mevalonate, it depletes the cell of mevalonate and its downstream products, leading to various cellular effects, including decreased cholesterol levels and potential cytotoxicity.
The addition of exogenous this compound, a cell-permeable form of mevalonate, bypasses the inhibited step and replenishes the mevalonate pool. If the observed cellular phenotype (e.g., reduced cholesterol, decreased cell viability) is reversed or "rescued" by the addition of this compound, it provides strong evidence that the compound's mechanism of action is indeed through the inhibition of the mevalonate pathway.
Comparative Analysis of Validation Methods
Several methods can be employed to assess the inhibition of cholesterol synthesis. The choice of method depends on the specific research question, available equipment, and desired throughput.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| This compound Rescue | Reverses the effects of an inhibitor by providing a downstream metabolite. | High specificity for the mevalonate pathway. Confirms on-target effect of the inhibitor. | Indirect measurement of cholesterol synthesis. Requires a measurable downstream phenotype. | Validating that the cellular effects of a novel inhibitor are due to targeting the mevalonate pathway. |
| Filipin III Staining | A fluorescent antibiotic that binds specifically to unesterified cholesterol. | Relatively simple and inexpensive. Allows for visualization of cholesterol distribution. Amenable to high-content imaging. | Semi-quantitative. Prone to photobleaching. May not distinguish between newly synthesized and existing cholesterol. | Screening for compounds that alter cellular cholesterol levels. Visualizing changes in cholesterol localization. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and quantifies sterols based on their mass-to-charge ratio. | Highly sensitive and quantitative. Can simultaneously measure multiple sterols and pathway intermediates. | Requires specialized equipment and expertise. Lower throughput compared to other methods. | Precise quantification of cellular cholesterol and other sterols. Metabolomic profiling of the cholesterol biosynthesis pathway. |
| Radiolabeling with Precursors (e.g., [³H]water, [¹⁴C]acetate) | Measures the incorporation of labeled precursors into newly synthesized cholesterol. | Directly measures the rate of de novo cholesterol synthesis. Highly sensitive. | Involves handling of radioactive materials. Requires specialized equipment for detection. | Determining the absolute rate of cholesterol synthesis in cells or tissues. |
Experimental Protocols
Protocol 1: Validating Inhibition of Cholesterol Synthesis using this compound Rescue and Filipin III Staining
This protocol describes how to treat cells with a cholesterol synthesis inhibitor, perform a rescue with this compound, and quantify cellular cholesterol levels using Filipin III staining.
Materials:
-
Cultured cells (e.g., HepG2, CHO)
-
Cell culture medium and supplements
-
Cholesterol synthesis inhibitor (e.g., a statin or experimental compound)
-
This compound (Sigma-Aldrich, Cat. No. M4667 or equivalent)
-
Filipin III complex (Sigma-Aldrich, Cat. No. F9765 or equivalent)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate at a density that will result in 70-80% confluency at the time of staining.
-
Compound Treatment:
-
Prepare a dose-response curve of your cholesterol synthesis inhibitor.
-
Prepare a solution of this compound in cell culture medium. A final concentration in the range of 100 µM to 1 mM is a good starting point.
-
Treat cells with the inhibitor alone, this compound alone, or a combination of the inhibitor and this compound for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
-
Filipin III Staining:
-
Wash the cells three times with PBS.
-
Prepare a 50 µg/mL working solution of Filipin III in PBS. Protect the solution from light.
-
Incubate the cells with the Filipin III solution for 1-2 hours at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the cells three times with PBS.
-
Add PBS to the wells to keep the cells hydrated.
-
Image the cells immediately using a fluorescence microscope with a UV filter set (Excitation ~340-380 nm, Emission ~385-470 nm).
-
Quantify the fluorescence intensity per cell or per well using image analysis software.
-
Expected Results:
-
Inhibitor alone: A dose-dependent decrease in Filipin III fluorescence intensity compared to the vehicle control.
-
This compound alone: No significant change or a slight increase in Filipin III fluorescence.
-
Inhibitor + this compound: A significant reversal of the inhibitor-induced decrease in Filipin III fluorescence, indicating a successful rescue.
Protocol 2: Quantitative Analysis of Cellular Cholesterol by GC-MS
This protocol provides a general workflow for the quantification of total cellular cholesterol using GC-MS.
Materials:
-
Cultured cells
-
PBS
-
Internal standard (e.g., epicoprostanol (B1214048) or α-cholestane)
-
Chloroform:Methanol mixture (2:1, v/v)
-
Saponification reagent (e.g., 1 M KOH in 90% ethanol)
-
Hexane
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Harvesting and Lipid Extraction:
-
Harvest cells and wash with PBS.
-
Perform a lipid extraction using a chloroform:methanol mixture. Add a known amount of the internal standard to each sample before extraction for normalization.
-
-
Saponification:
-
To measure total cholesterol (free and esterified), saponify the lipid extract to hydrolyze cholesterol esters.
-
-
Derivatization:
-
Dry the lipid extract under a stream of nitrogen.
-
Derivatize the sample to convert cholesterol into a more volatile form for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the sterols on an appropriate GC column and detect them using the mass spectrometer.
-
-
Data Analysis:
-
Identify the cholesterol peak based on its retention time and mass spectrum.
-
Quantify the amount of cholesterol by comparing the peak area of cholesterol to the peak area of the internal standard.
-
Visualizing the Concepts
To better understand the underlying principles and workflows, the following diagrams have been generated using Graphviz.
References
- 1. Frontiers | Intracellular Cholesterol Synthesis and Transport [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The balance between induction and inhibition of mevalonate pathway regulates cancer suppression by statins: A review of molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multivalent feedback regulation of HMG CoA reductase, a control mechanism coordinating isoprenoid synthesis and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of DL-Mevalonolactone and other isoprenoid pathway intermediates.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DL-Mevalonolactone and other key intermediates of the isoprenoid biosynthesis pathways. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to Isoprenoid Biosynthesis
Isoprenoids are a vast and diverse class of naturally occurring organic molecules derived from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In eukaryotes, these precursors are primarily synthesized through the mevalonate (B85504) (MVA) pathway. A second pathway, the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway, is utilized by most bacteria, plants, and some protozoa. This guide will focus on a comparative analysis of intermediates within these pathways, with a particular emphasis on this compound.
The Mevalonate (MVA) Pathway
The MVA pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP and DMAPP. Key intermediates in this pathway include 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), mevalonic acid, mevalonate-5-phosphate, mevalonate-5-pyrophosphate, farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP).
This compound: A Key Precursor
This compound is the stable, lactone form of mevalonic acid. In aqueous solutions, it exists in equilibrium with the biologically active mevalonic acid. This property makes this compound a convenient and commonly used supplement in cell culture and in vivo studies to bypass the initial, rate-limiting steps of the MVA pathway, particularly when studying the effects of statins, which are HMG-CoA reductase inhibitors.
Comparative Biological Activities of MVA Pathway Intermediates
The intermediates of the mevalonate pathway exhibit distinct biological activities, often related to their role in protein prenylation, a critical post-translational modification for a variety of signaling proteins.
| Intermediate | Primary Role in Pathway | Key Biological Effects |
| This compound | Precursor to Mevalonic Acid | Rescues cells from statin-induced growth inhibition.[1][2] At high concentrations, can induce oxidative stress, mitochondrial depolarization, and inflammation.[3][4] |
| Mevalonic Acid | Direct product of HMG-CoA reductase | Essential for cell proliferation.[2] Its depletion by statins leads to anti-proliferative effects. |
| Isopentenyl Pyrophosphate (IPP) | Universal C5 isoprenoid building block | Precursor for the synthesis of all isoprenoids. Can activate Vγ9Vδ2 T cells, though with much lower potency than HMBPP from the MEP pathway. |
| Farnesyl Pyrophosphate (FPP) | C15 isoprenoid precursor | Substrate for farnesylation of proteins like Ras. Involved in cholesterol and ubiquinone synthesis. |
| Geranylgeranyl Pyrophosphate (GGPP) | C20 isoprenoid precursor | Substrate for geranylgeranylation of proteins like Rho and Rac GTPases. Appears to be more critical than FPP for cell proliferation in some cancer cell lines. |
Quantitative Comparison of Inhibitory Effects and Rescue Potential
The following table summarizes the half-maximal inhibitory concentrations (IC50) of statins on cancer cell lines and the differential rescue effects of MVA pathway intermediates.
| Cell Line | Statin | Statin IC50 (µM) | Rescue Agent | Outcome |
| A172 (Glioblastoma) | Cerivastatin | 0.098 | Mevalonolactone (B1676541) | Rescued cell viability |
| A172 (Glioblastoma) | Pitavastatin | 0.334 | GGPP | Rescued cell viability |
| MDA-MB-231 (Breast Cancer) | Cerivastatin | ~0.1 | FPP | Little to no rescue of cell viability |
| MDA-MB-231 (Breast Cancer) | Pitavastatin | ~0.3 | Cholesterol | No rescue of cell viability |
| Rat Vascular Smooth Muscle Cells | Simvastatin | 2.8 | Mevalonate (100 µM) | Complete prevention of growth inhibition |
| Rat Vascular Smooth Muscle Cells | Simvastatin | 2.8 | Geranylgeraniol (5 µM) | Partial prevention of growth inhibition |
| Rat Vascular Smooth Muscle Cells | Simvastatin | 2.8 | Farnesol (10 µM) | Partial prevention of growth inhibition |
The Non-Mevalonate (MEP) Pathway
The MEP pathway, found in bacteria and plant plastids, also produces IPP and DMAPP but from pyruvate (B1213749) and glyceraldehyde 3-phosphate. Key intermediates include 1-deoxy-D-xylulose 5-phosphate (DXP), 2-C-methyl-D-erythritol 4-phosphate (MEP), and (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP).
Comparative Bioactivity: MVA vs. MEP Pathway Intermediates
A significant difference in biological activity is observed between intermediates of the two pathways, particularly in the context of immunology.
| Intermediate | Pathway | Biological Effect | Potency (EC50) |
| IPP | MVA & MEP | Activation of human Vγ9Vδ2 T cells | ~10 µM |
| HMBPP | MEP | Potent activation of human Vγ9Vδ2 T cells | ~0.1 nM |
HMBPP is approximately 10,000 times more potent than IPP in activating Vγ9Vδ2 T cells, highlighting a key difference in the immunomodulatory potential of intermediates from the two pathways.
Experimental Protocols
In Vitro Assay for Mevalonolactone-Induced Reactive Oxygen Species (ROS) Production
This protocol is adapted from general methods for measuring cellular ROS using fluorescent probes.
Materials:
-
Human glioblastoma U-87 MG cells
-
This compound solution
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or Dihydroethidium (DHE)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorometric microplate reader or fluorescence microscope
Procedure:
-
Seed U-87 MG cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1-1 mM) for the desired duration (e.g., 24-72 hours).
-
Wash the cells twice with warm PBS.
-
Load the cells with 10 µM H2DCFDA or DHE in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add PBS to each well and measure the fluorescence intensity using a microplate reader (excitation/emission ~485/530 nm for H2DCFDA) or visualize under a fluorescence microscope.
-
An increase in fluorescence intensity in mevalonolactone-treated cells compared to control cells indicates an increase in ROS production.
Rho GTPase Activation Assay (Pull-Down Method)
This protocol outlines the general steps to measure the activation of RhoA, a key GTPase prenylated by GGPP.
Materials:
-
Cell lysates from cells treated with relevant isoprenoid pathway intermediates or inhibitors.
-
RhoA Activation Assay Kit (containing Rhotekin-RBD beads)
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
Anti-RhoA antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare cell lysates according to the kit manufacturer's instructions.
-
Equalize the protein concentration of all samples.
-
To a portion of the control lysate, add GTPγS or GDP to serve as positive and negative controls, respectively.
-
Incubate the lysates with Rhotekin-RBD agarose (B213101) beads for 1 hour at 4°C with gentle agitation. These beads will specifically bind to the active, GTP-bound RhoA.
-
Pellet the beads by centrifugation and wash them to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-RhoA antibody to detect the amount of active RhoA pulled down.
-
Analyze the results by densitometry and compare the levels of active RhoA between different treatment groups.
Signaling Pathways and Visualizations
Mevalonate and Non-Mevalonate Pathways
The following diagrams illustrate the key steps and intermediates in the MVA and MEP pathways.
References
- 1. Importance of geranylgeranyl pyrophosphate for mesangial cell DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mevalonate coordinates energy input and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonged treatment with mevalonolactone induces oxidative stress response with reactive oxygen species production, mitochondrial depolarization and inflammation in human glioblastoma U-87 MG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between mevalonate pathway and arterial myocyte proliferation: in vitro studies with inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validating Research Findings: A Comparative Guide to DL-Mevalonolactone and Geranylgeraniol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and drug discovery, the precise modulation of metabolic pathways is paramount. The mevalonate (B85504) pathway, a critical route for the synthesis of cholesterol and essential non-sterol isoprenoids, frequently emerges as a key therapeutic target. Two compounds, DL-Mevalonolactone and Geranylgeraniol, are instrumental in dissecting and validating research findings related to this pathway. This guide provides a comprehensive comparison of their utility, supported by experimental data and detailed protocols, to aid researchers in designing robust and cross-validated studies.
This compound, a precursor to mevalonic acid, serves as a fundamental tool to replenish the mevalonate pathway when it is inhibited upstream, for instance by statins.[1][2] In contrast, Geranylgeraniol, a downstream isoprenoid alcohol, provides a more specific rescue of the pathway's non-sterol branch, particularly for the synthesis of geranylgeranyl pyrophosphate (GGPP).[3][4] This distinction is crucial for elucidating the specific downstream effects of pathway inhibition, such as the disruption of protein prenylation.
Quantitative Comparison of Effects
The following tables summarize quantitative data from various studies, highlighting the comparative effects of this compound and Geranylgeraniol in different experimental contexts.
Table 1: Effect on Cell Viability in Statin-Treated Cells
| Cell Line | Statin | Rescue Agent | Concentration | % Increase in Cell Viability (relative to statin-treated) | Reference |
| C2C12 Myoblasts | Atorvastatin (IC50) | Geranylgeraniol | Not Specified | Full reversal of statin-induced cytotoxicity | |
| C2C12 Myoblasts | Simvastatin (IC50) | Geranylgeraniol | Not Specified | Full reversal of statin-induced cytotoxicity | |
| Human DU145 Prostate Carcinoma | Lovastatin (10 µmol/L) | Mevalonate | Not Specified | Attenuated geranylgeraniol-induced growth suppression | |
| 3T3-L1 Preadipocytes | Simvastatin (5 µM) | Mevalonate | 250 µM | Rescued from statin-induced cell death | |
| 3T3-L1 Preadipocytes | Simvastatin (5 µM) | Geranylgeraniol | 1, 10, or 50 µM | Rescued from statin-induced cell death |
Table 2: Reversal of Bisphosphonate Effects on Bone Cells
| Cell Type | Bisphosphonate | Rescue Agent | Concentration | Effect | Reference |
| Human Osteoblasts | Zoledronic Acid (25 µM) | Geranylgeraniol | 10, 20, 40 µM | Reversed negative effect on cell viability | |
| Human Osteoclasts | Zoledronic Acid (25 µM) | Geranylgeraniol | 10, 20, 40 µM | Reversed negative effect on cell viability | |
| Murine Osteoclasts | Alendronate | Mevalonate | Not Specified | Partially blocked inhibition of osteoclast formation | |
| Murine Osteoclasts | Alendronate | Geranylgeraniol | Not Specified | More effectively blocked inhibition of osteoclast formation than mevalonate |
Signaling Pathways and Experimental Workflows
Understanding the interplay between this compound, Geranylgeraniol, and the mevalonate pathway is crucial. The following diagrams, generated using the DOT language, visualize these relationships and key experimental workflows.
The Mevalonate Pathway and Points of Intervention
This diagram illustrates the core mevalonate pathway, highlighting where statins inhibit the process and how this compound and Geranylgeraniol can be used to bypass this inhibition.
Caption: The Mevalonate Pathway with intervention points.
Experimental Workflow: Statin Rescue Assay
This workflow outlines a typical experiment to assess the ability of this compound or Geranylgeraniol to rescue cells from statin-induced effects.
Caption: Workflow for a statin rescue experiment.
Signaling Pathway: Geranylgeranylation of Rho GTPases
This diagram details the downstream effect of Geranylgeraniol on the prenylation and subsequent activation of Rho family GTPases, which are critical for various cellular functions.
Caption: Geranylgeranylation and activation of Rho GTPases.
Experimental Protocols
Protocol 1: Statin Rescue and Cell Viability Assay
Objective: To determine the ability of this compound and Geranylgeraniol to rescue cells from statin-induced cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells (e.g., C2C12, 3T3-L1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare media containing the desired concentration of a statin (e.g., Simvastatin, Atorvastatin). The optimal concentration should be determined beforehand to induce a significant but not complete loss of viability (e.g., IC50).
-
Prepare treatment media containing the statin plus varying concentrations of this compound (e.g., 100-500 µM) or Geranylgeraniol (e.g., 1-50 µM).
-
Include control wells with vehicle only and statin only.
-
Aspirate the old media and add the treatment media to the respective wells.
-
-
Incubation: Incubate the plates for 24 to 72 hours, depending on the cell type and the statin's potency.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a dedicated solubilizing agent) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each treatment group.
Protocol 2: Western Blot Analysis of Protein Prenylation
Objective: To assess the effect of this compound and Geranylgeraniol on the prenylation of specific proteins (e.g., RhoA, Rap1A).
Methodology:
-
Cell Culture and Treatment: Culture cells in larger format plates (e.g., 6-well or 10 cm dishes) and treat with a statin in the presence or absence of this compound or Geranylgeraniol as described in Protocol 1.
-
Cell Lysis:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Unprenylated proteins often exhibit a slight upward shift in mobility.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the unprenylated form of the target protein or an antibody that recognizes both forms.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to compare the levels of prenylated and unprenylated protein across the different treatment groups.
-
By employing these comparative approaches and detailed protocols, researchers can effectively cross-validate their findings and gain a more nuanced understanding of the roles of sterol and non-sterol branches of the mevalonate pathway in their specific area of investigation. This rigorous methodology is essential for the development of targeted and effective therapeutic strategies.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. Geranylgeraniol suppresses the viability of human DU145 prostate carcinoma cells and the level of HMG CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry-Based Quantification of Isoprenoid Levels Following DL-Mevalonolactone Supplementation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the quantitative analysis of isoprenoids following supplementation with DL-Mevalonolactone. This compound is a metabolic precursor that fuels the mevalonate (B85504) (MVA) pathway, a critical route for the biosynthesis of a diverse array of isoprenoids essential for various cellular functions. Accurate quantification of these molecules is paramount for understanding the metabolic impact of MVA pathway modulation in various research and drug development contexts.
The MVA pathway is a key metabolic cascade that produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks for all isoprenoids.[1] This pathway is crucial in eukaryotes, archaea, and some bacteria.[1] The supplementation of this compound, a stable lactone form of mevalonic acid, directly feeds into this pathway, bypassing upstream regulatory steps and leading to an anticipated increase in downstream isoprenoid intermediates and products.
This guide will compare two primary mass spectrometry platforms for isoprenoid analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these techniques is often dictated by the physicochemical properties of the target isoprenoids, ranging from volatile smaller molecules to larger, non-volatile compounds.[2]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical and directly impacts the reliability of research findings.[3] Both GC-MS and LC-MS offer high sensitivity and selectivity for isoprenoid analysis, yet they possess distinct advantages and disadvantages depending on the specific application.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Target Analytes | Volatile and semi-volatile isoprenoids (e.g., monoterpenes, sesquiterpenes, and their alcohol/ketone derivatives).[2] Also suitable for sterols after derivatization. | Wide range of isoprenoids, particularly non-volatile, polar, and thermally labile compounds (e.g., phosphorylated intermediates, carotenoids, quinones). |
| Sample Preparation | Often requires derivatization (e.g., silylation) to increase volatility and thermal stability, especially for larger isoprenoids. Enzymatic dephosphorylation may be necessary for phosphorylated intermediates. | Generally simpler sample preparation. Can directly analyze polar and phosphorylated intermediates. |
| Sensitivity | High sensitivity, with limits of detection (LOD) in the sub-ng/mL range for many compounds. | Excellent sensitivity, with LODs down to 0.1 ng/mL for key intermediates like IPP, DMAPP, FPP, and GGPP. |
| Selectivity | High selectivity, especially when operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. | Very high selectivity, particularly with tandem mass spectrometry (MS/MS) in MRM mode, which minimizes matrix interference. |
| Throughput | Can have longer run times due to the time required for chromatographic separation. | Generally offers faster analysis times, especially with Ultra-High-Performance Liquid Chromatography (UHPLC) systems. |
| Challenges | Not suitable for non-volatile or thermally labile compounds. Derivatization adds complexity and potential for sample loss. | Analysis of early, highly polar intermediates can be challenging due to poor retention on standard reversed-phase columns. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantification of isoprenoids. Below are representative protocols for both GC-MS and LC-MS approaches.
GC-MS Protocol for Volatile and Derivatized Isoprenoids
This protocol is adapted for the analysis of less polar isoprenoids and requires a dephosphorylation step for pyrophosphorylated intermediates, followed by derivatization.
-
Sample Preparation and Extraction:
-
Cells or tissues are homogenized in a suitable buffer.
-
For the analysis of pyrophosphorylated isoprenoids (e.g., FPP, GGPP), enzymatic deconjugation is performed using a phosphatase to cleave the pyrophosphate groups, yielding the corresponding alcohols (e.g., farnesol, geranylgeraniol).
-
Liquid-liquid extraction is then carried out using an organic solvent such as hexane (B92381) or a mixture of hexane and isopropanol (B130326) to isolate the isoprenoids.
-
The organic extract is evaporated to dryness under a stream of nitrogen.
-
-
Derivatization:
-
The dried residue is derivatized to increase volatility and thermal stability. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm) is typically used.
-
Oven Temperature Program: An optimized temperature gradient is employed to separate the isoprenoids of interest.
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as the Agilent 5977B MS.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
LC-MS/MS Protocol for Polar and Non-Volatile Isoprenoids
This protocol is suitable for the direct analysis of a broad range of isoprenoids, including the challenging phosphorylated intermediates of the MVA pathway.
-
Sample Preparation and Extraction:
-
Cells or tissues are quenched with a cold solvent mixture (e.g., methanol/water) to halt metabolic activity.
-
Cell lysis is performed, and proteins are precipitated using a solvent like cold acetone (B3395972) or acetonitrile.
-
The supernatant containing the isoprenoids is collected after centrifugation.
-
For complex matrices, solid-phase extraction (SPE) may be used for sample cleanup and enrichment.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: A UHPLC system such as the Thermo Scientific™ Vanquish™ is employed for high-resolution separation.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used. For highly polar intermediates, Hydrophilic Interaction Liquid Chromatography (HILIC) may be more appropriate.
-
Mobile Phases: A gradient of aqueous and organic mobile phases, often containing modifiers like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization, is used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Thermo Scientific™ TSQ Altis™) or a high-resolution mass spectrometer like the Q Exactive™ Orbitrap.
-
Ionization: Electrospray Ionization (ESI) in either positive or negative mode, depending on the target analytes.
-
Detection: Multiple Reaction Monitoring (MRM) is the gold standard for targeted quantification due to its high selectivity and sensitivity.
-
Visualization of Key Pathways and Workflows
Mevalonate Pathway
The following diagram illustrates the core enzymatic steps of the mevalonate pathway, which is stimulated by the addition of this compound.
Caption: The Mevalonate (MVA) pathway for isoprenoid biosynthesis.
Experimental Workflow for Isoprenoid Quantification
This diagram outlines the general workflow for quantifying isoprenoids using mass spectrometry.
Caption: General experimental workflow for mass spectrometry-based isoprenoid analysis.
Logical Relationship for Method Selection
The choice of analytical technique is dependent on the properties of the isoprenoids of interest.
Caption: Logic for selecting the appropriate mass spectrometry platform.
References
Reversing Enzyme Inhibition: A Comparative Analysis of DL-Mevalonolactone and Farnesyl Pyrophosphate Efficacy
For researchers, scientists, and drug development professionals, understanding the nuances of rescuing cellular processes from enzyme inhibition is critical. This guide provides a detailed comparison of the efficacy of two key molecules in the mevalonate (B85504) pathway, DL-Mevalonolactone and Farnesyl Pyrophosphate (FPP), in reversing the effects of enzyme inhibition, primarily focusing on the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase by statins.
The inhibition of HMG-CoA reductase by statins depletes downstream products of the mevalonate pathway, leading to various cellular effects, including apoptosis and inhibition of cell proliferation.[1] Restoring the levels of these depleted metabolites can rescue cells from these effects. This guide examines the differential efficacy of supplying either an early precursor, this compound (a prodrug of mevalonate), or a downstream intermediate, Farnesyl Pyrophosphate, in reversing statin-induced enzyme inhibition.
Comparative Efficacy in Reversing Statin-Induced Effects
Experimental data from various cell-based studies reveal a cell-type-specific difference in the efficacy of this compound and FPP in rescuing cells from statin-induced effects. While this compound consistently demonstrates a robust rescue effect across different cell lines, the efficacy of FPP is more variable. This variability is largely attributed to the differential importance of downstream isoprenoids, particularly geranylgeranyl pyrophosphate (GGPP), for cellular functions in different cell types.[1]
| Cell Type | Enzyme Inhibitor | Effect of Inhibition | Reversal by this compound (Mevalonate) | Reversal by Farnesyl Pyrophosphate (FPP) | Key Findings & Citations |
| Glioblastoma (U87) & Breast Cancer (MDA-MB-431) | Pitavastatin | Decreased cell viability | Effective (rescued viability to 81.63% and 95.63% respectively) | Ineffective (little to no effect) | Rescue is dependent on the restoration of GGPP levels, a downstream product of FPP.[2] |
| Mouse Ovarian Cancer (MOSEC) | Simvastatin | Increased apoptosis (cell death) | Effective | Ineffective | Confirms the critical role of metabolites downstream of FPP in preventing statin-induced apoptosis.[3] |
| Human Leukemic Cells (HL60, U937) | Statins | Decreased cell viability | Not directly tested, but GGPP was effective. | Partially Effective (restored Ras prenylation but did not prevent cytotoxicity) | Highlights that restoring farnesylation alone is insufficient to rescue cells from statin-induced death.[4] |
| Medulloblastoma (Daoy, D283, D341) | Simvastatin | Decreased cell viability | Effective | Effective | In these cells, both FPP and GGPP significantly reduced statin-induced cell death, suggesting a role for farnesylated proteins in their survival. |
| Murine Tubular Cells (MCT) | Simvastatin | Increased apoptosis | Effective | Effective | Both FPP and GGPP reversed the apoptotic effects of simvastatin. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with the enzyme inhibitor (e.g., statin) in the presence or absence of the rescue compounds (this compound or FPP) at various concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 96 hours).
-
MTT Addition: Add 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Culture cells on coverslips and treat with the inhibitor and rescue agents as described for the viability assay.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde (B43269) solution and then permeabilize them with a detergent-based solution.
-
TUNEL Reaction: Incubate the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Staining and Imaging: Counterstain the cell nuclei with a DNA-binding dye (e.g., DAPI).
-
Analysis: Visualize the cells using a fluorescence microscope. The percentage of TUNEL-positive cells (apoptotic cells) is determined by counting the number of fluorescently labeled cells relative to the total number of cells.
Visualizing the Pathways and Workflows
To better understand the experimental logic and the underlying biochemical pathways, the following diagrams have been generated.
Caption: Experimental workflow for comparing rescue agents.
Caption: Simplified Mevalonate Pathway and points of intervention.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of DL-Mevalonolactone
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of DL-Mevalonolactone, a key intermediate in the biosynthesis of terpenes and steroids. While some safety data sheets (SDS) do not classify this compound as a hazardous substance, it is prudent to handle it with care and follow established chemical waste disposal protocols.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Although this compound is not classified as hazardous by all suppliers, some sources recommend treating it as a hazardous substance as a precautionary measure.[1][2][3]
Recommended Personal Protective Equipment:
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical safety goggles |
| Lab Coat | Standard laboratory coat to protect from splashes |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or equivalent. Adherence to institutional and regulatory guidelines is essential.
Step 1: Waste Identification and Segregation
-
Classify the Waste: Treat this compound waste as chemical waste.
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office. Incompatible chemicals must be kept separate to prevent dangerous reactions.
Step 2: Containerization
-
Select an Appropriate Container: Use a chemically compatible container that is in good condition with a secure, leak-proof lid. Plastic containers are often preferred.
-
Original Container: If possible, leave the chemical in its original container.
-
Avoid Overfilling: Do not fill the waste container to more than 80% of its capacity to prevent spills and allow for expansion.
Step 3: Labeling
-
Properly Label the Container: Clearly label the waste container as "Hazardous Waste" (or as required by your institution). The label should include:
-
The full chemical name: "this compound"
-
Approximate concentration and quantity of the waste
-
The date of waste generation
-
The laboratory or room number of origin
-
The name and contact information of the Principal Investigator
-
Step 4: Accumulation and Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and controlled satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to mitigate potential leaks or spills.
Step 5: Arranging for Disposal
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup. This typically involves submitting a chemical waste disposal form online or through your EHS department.
-
Provide Information: Be prepared to provide the EHS department with all the information from the waste label.
Prohibited Disposal Methods
-
Do Not Pour Down the Drain: Unless specifically authorized by your institution's EHS for non-hazardous, water-soluble substances in small quantities, do not dispose of this compound down the sanitary sewer.
-
No Evaporation: Intentionally evaporating chemical waste, including in a fume hood, is not a permissible disposal method.
-
Do Not Place in Regular Trash: Solid this compound or contaminated materials should not be disposed of in the regular trash.
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Wear PPE: Don appropriate PPE before cleaning the spill.
-
Contain the Spill: For liquid spills, use an absorbent material to contain and soak up the substance. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Clean the Area: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup should be treated as hazardous waste and placed in a sealed, labeled container for disposal through EHS.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling DL-Mevalonolactone
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling of DL-Mevalonolactone, including detailed operational procedures and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Handling
When working with this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Although some safety data sheets (SDS) classify this compound as not hazardous, others recommend caution.[1][2][3] Therefore, a comprehensive approach to PPE is advised.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that a designated workspace is clean and uncluttered. Locate the nearest eyewash station and safety shower.[2]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or eyeshields.
-
Hand Protection : Use impermeable gloves. The specific glove material should be resistant to the chemical, though no specific type is universally recommended in the provided documents.
-
Respiratory Protection : For operations that may generate dust or aerosols, a NIOSH-approved N95 respirator or equivalent is recommended.
-
Protective Clothing : Wear a lab coat or gown to prevent skin contact.
-
-
Handling :
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of any dust or aerosols.
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
This compound is described as a hygroscopic off-white semi-solid to colorless liquid, depending on ambient conditions.
-
-
Storage :
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area. For long-term stability, storage at -20°C is recommended.
-
Avoid direct sunlight and sources of ignition.
-
It is incompatible with strong oxidizing agents.
-
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water. If irritation develops, seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and then drink plenty of water. Seek medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure
-
Waste Characterization : All waste materials, including unused product and contaminated items (e.g., gloves, wipes), must be handled as chemical waste.
-
Collection : Collect all waste in designated, properly labeled, and sealed containers. Do not allow wash water from cleaning equipment to enter drains; collect it for treatment and disposal.
-
Regulatory Compliance : All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
-
Recycling : If the material is unused and uncontaminated, recycling may be an option. Consult the manufacturer or a licensed professional waste disposal service.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| Appearance | Hygroscopic off-white semi-solid to colorless liquid |
| Storage Temperature | -20°C |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
